4-amino-N-methyl-N-phenylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHKLAPXNLGNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401767 | |
| Record name | 4-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-94-1 | |
| Record name | 4-amino-N-methyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-amino-N-methyl-N-phenylbenzamide mechanism of action
The following is an in-depth technical guide on the pharmacology, mechanism of action, and experimental utility of 4-amino-N-methyl-N-phenylbenzamide .
Mechanism of Action, Pharmacophore Utility, and Experimental Protocols
Executive Summary
This compound (CAS: 784-94-1) is a functionalized benzamide derivative primarily utilized as a privileged scaffold in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its structural pharmacophore—combining a para-aniline donor with a lipophilic tertiary amide—confers specific biological activities.
Its primary relevance lies in two mechanistic domains:
-
Bacterial Enoyl-ACP Reductase (FabI) Inhibition: It serves as the "headgroup" anchor for urea-based inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA).
-
PARP Inhibition (Structural Class): As a benzamide derivative, it possesses the structural requisites to compete with NAD+ at the active site of Poly(ADP-ribose) polymerase, though its N-substitution modulates this potency compared to primary benzamides.
Part 1: Chemical Identity & Structural Logic
The molecule consists of a central benzene ring substituted with an amino group at the para position and a tertiary amide (N-methyl-N-phenyl) at the ipso position.
| Feature | Chemical Specification | Pharmacological Role |
| Core Scaffold | Benzamide (C₆H₅CONH₂) | Mimics the nicotinamide moiety of NAD+; binds to PARP/enzyme active sites. |
| 4-Amino Group | Primary Amine (-NH₂) | Nucleophilic Handle: Site for urea formation (reaction with isocyanates) to extend the inhibitor chain. H-Bond Donor: Key interaction point in enzyme pockets. |
| Amide Nitrogen | Tertiary (N-Methyl, N-Phenyl) | Conformational Lock: The N-methyl/N-phenyl steric bulk forces the amide bond out of planarity, creating a specific hydrophobic vector that fits into the "solvent-exposed" or "hydrophobic" pockets of targets like FabI. |
| Lipophilicity | High (cLogP ~ 2.5) | Enhances membrane permeability and hydrophobic binding interactions. |
Part 2: Mechanism of Action (MoA)
1. Primary Mechanism: Inhibition of Enoyl-ACP Reductase (FabI)
In the context of antibiotic development (specifically against MRSA), this compound is the structural anchor for urea-based inhibitors.
-
Target: FabI (Enoyl-[acyl-carrier-protein] reductase), the enzyme responsible for the final rate-limiting step in bacterial fatty acid synthesis (FAS-II).
-
Binding Mode:
-
The benzamide core occupies the active site, often stacking against the nicotinamide ring of the NADH cofactor.
-
The 4-amino group (when derivatized to a urea) forms a hydrogen bond network with the catalytic tyrosine (Tyr156 in E. coli, Tyr147 in S. aureus) and the 2'-hydroxyl of the NADH ribose.
-
The N-methyl-N-phenyl tail projects into a hydrophobic tunnel, stabilizing the complex and preventing substrate (Enoyl-ACP) binding.
-
-
Outcome: Depletion of fatty acids leads to cell membrane failure and bacterial death.
2. Secondary Mechanism: PARP Competitive Inhibition
Benzamides are classic competitive inhibitors of Poly(ADP-ribose) polymerase (PARP).
-
Mechanism: The amide moiety mimics the nicotinamide group of NAD+.
-
Interaction: The carbonyl oxygen accepts a hydrogen bond from the backbone Glycine of the PARP catalytic triad, while the amide nitrogen (though tertiary here) modulates the electronic density.
-
Note on Potency: While 3-aminobenzamide is the classic reference, the para-amino substitution and bulky N-alkylation of this compound typically reduce PARP affinity compared to unsubstituted benzamides, making it more selective for hydrophobic pockets in other targets (like FabI).
Part 3: Visualization of Mechanism
The following diagram illustrates the synthesis of the active urea inhibitor from the this compound scaffold and its subsequent blocking of the FabI active site.
Caption: Transformation of the benzamide scaffold into an active FabI inhibitor and its competitive binding mechanism.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: To generate high-purity scaffold for subsequent derivatization or testing.
-
Acylation (Step 1):
-
Reagents: 4-Nitrobenzoyl chloride (1.0 eq), N-methylaniline (1.0 eq), Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure: Dissolve N-methylaniline and Et3N in DCM at 0°C. Add 4-nitrobenzoyl chloride dropwise. Stir at RT for 4 hours.
-
Workup: Wash with 1M HCl, then sat. NaHCO3. Dry organic layer (MgSO4) and concentrate to yield 4-nitro-N-methyl-N-phenylbenzamide .
-
-
Reduction (Step 2):
-
Reagents: H₂ gas (balloon) or Hydrazine hydrate, Pd/C (10% wt).
-
Solvent: Methanol/Ethanol.
-
Procedure: Dissolve nitro-intermediate in methanol. Add Pd/C catalyst. Stir under H₂ atmosphere for 12 hours.
-
Purification: Filter through Celite. Concentrate. Purify via Flash Column Chromatography (Hexane:EtOAc 6:4).
-
Validation: 1H-NMR (DMSO-d6) should show aniline protons (~5.8 ppm, broad singlet).
-
Protocol B: FabI Inhibition Assay (Spectrophotometric)
Rationale: To quantify the inhibitory potential of the scaffold or its derivatives.
-
Reagents:
-
Purified FabI enzyme (e.g., from S. aureus).
-
Substrate: Crotonoyl-ACP (or Crotonoyl-CoA as surrogate).
-
Cofactor: NADH (200 µM).
-
Buffer: 100 mM Sodium Phosphate, pH 7.0, 100 mM NaCl.
-
-
Workflow:
-
Blank: Buffer + NADH + Substrate (No Enzyme).
-
Control: Buffer + NADH + Substrate + Enzyme (No Inhibitor).
-
Test: Buffer + NADH + Substrate + Enzyme + This compound (titrate 0–100 µM).
-
-
Measurement:
-
Monitor absorbance at 340 nm (NADH consumption) for 10 minutes at 25°C.
-
-
Analysis:
-
Calculate slope (ΔA340/min).
-
Determine % Inhibition =
. -
Fit to sigmoidal dose-response curve to determine IC50.
-
References
-
Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. Source: ResearchGate / ChemMedChem Context: Identifies this compound (Compound 6a) as a key intermediate in the synthesis of FabI inhibitors.
-
PubChem Compound Summary: this compound (CID 4306081). Source: National Center for Biotechnology Information (NCBI) Context: Chemical structure, physical properties, and identifiers.
-
Mechanism of Inhibition of Enoyl-ACP Reductase by Triclosan and Related Compounds. Source: Journal of Biological Chemistry Context: Foundational mechanism of FabI inhibition which applies to the benzamide-urea class.
-
Benzamide Derivatives as Structural Scaffolds for PARP Inhibition. Source: Journal of Medicinal Chemistry Context: Establishes the structure-activity relationship (SAR) of benzamides in PARP binding.
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antipsychotic, anti-inflammatory, and antimicrobial properties.[1][2][3] The journey from a newly synthesized benzamide derivative to a viable drug candidate is a rigorous, multi-stage process of biological screening. This guide provides a technical framework for designing and executing a comprehensive screening cascade, grounded in scientific integrity and field-proven insights.
Part I: Foundational Strategy - Designing the Screening Cascade
The initial phase of any screening campaign is strategic. Before a single pipette touches a plate, a clear logic must be established to maximize the probability of identifying meaningful hits while minimizing wasted resources. This strategy is best visualized as a "screening funnel," a tiered approach that progressively narrows a large pool of compounds down to a few promising leads.
The core decision at this stage is the choice between a target-based and a phenotypic screening approach.[4][5]
-
Target-Based Screening: This hypothesis-driven approach is employed when a specific biological target (e.g., an enzyme or receptor) is known or presumed to be modulated by the benzamide derivatives. It is precise, mechanistically informative, and generally easier to develop assays for. For instance, many benzamide derivatives are known to function as Histone Deacetylase (HDAC) inhibitors or Dopamine D2 receptor antagonists.[6]
-
Phenotypic Screening: This approach is "black-box" in nature, where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype (e.g., inducing cancer cell death) without a preconceived notion of the target.[5] This method is powerful for discovering novel mechanisms of action.[5]
A well-designed screening cascade integrates both, often starting with a broad phenotypic screen and then using target-based assays to deconvolve the mechanism of the most promising hits.
Caption: The Drug Discovery Screening Cascade.
Part II: Primary Screening - The Search for "Hits"
High-Throughput Screening (HTS) is the engine of early discovery, enabling the rapid evaluation of thousands of compounds.[4][7][8] The choice of primary assay is critical and must be robust, reproducible, and scalable.
Protocol 1: Cell-Based Antiproliferative Assay (MTT Assay)
This is a foundational phenotypic assay to identify compounds that are cytotoxic to cancer cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10][11][12] The amount of formazan is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well or 384-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the novel benzamide derivatives in DMSO and then dilute further in culture medium. Add the compounds to the cells at a final concentration (typically 10 µM for a primary screen). Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 50 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[10][13] Incubate for 3-4 hours at 37°C.[11][13]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9][13] Measure the absorbance at 570-590 nm using a microplate reader.[9][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits."
Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.
Protocol 2: Target-Based Biochemical Assay (HDAC Inhibition)
This assay identifies compounds that directly inhibit the activity of a specific Histone Deacetylase (HDAC) enzyme, a common target for benzamides.[6] Luminescent assays are preferred for HTS due to their high sensitivity and wide dynamic range.
Step-by-Step Methodology (Based on a commercial kit principle): [14][15]
-
Reagent Preparation: Prepare assay buffer, recombinant HDAC1 enzyme, and the luminogenic substrate (an acetylated peptide that releases aminoluciferin upon cleavage by a developer enzyme after deacetylation).[14][16]
-
Compound Plating: Dispense 1 µL of each benzamide derivative (in DMSO) into the wells of a 384-well white assay plate.
-
Enzyme Addition: Add 10 µL of diluted HDAC1 enzyme solution to each well.
-
Enzyme-Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate/developer reagent mix to initiate the reaction.[14]
-
Reaction Incubation: Incubate for 30-60 minutes at 37°C. During this time, active HDAC1 will deacetylate the substrate, which is then cleaved by the developer, producing a luminescent signal proportional to enzyme activity.[14][17]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to controls (no inhibitor for 0% inhibition, a known potent inhibitor like Trichostatin A for 100% inhibition).[16]
Part III: Secondary and Confirmatory Assays
Hits from the primary screen are rarely perfect. This next phase is crucial for validating the initial findings and characterizing the pharmacological profile of the compounds.
Dose-Response and Potency Determination
The first step is to confirm the activity of the hits and determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This involves testing the compound across a range of concentrations (usually an 8- to 12-point serial dilution).
The resulting data is plotted with concentration on the x-axis (log scale) and percent inhibition on the y-axis, and a non-linear regression is used to fit a sigmoidal curve.[18][19][20] The IC50 is the concentration at which the compound elicits a 50% response.[21][22]
Table 1: Example Dose-Response Data for Lead Benzamide Candidates
| Compound ID | Target Assay | IC50 (µM) | Max Inhibition (%) |
| BZA-001 | HDAC1 | 0.25 | 98% |
| BZA-002 | HeLa Cytotoxicity | 1.5 | 95% |
| BZA-003 | HDAC1 | > 50 | 15% |
| BZA-004 | HeLa Cytotoxicity | 0.8 | 99% |
Selectivity and Specificity Profiling
A critical step in drug development is ensuring a compound acts specifically on its intended target to avoid off-target effects and potential toxicity.[23] If a compound was identified as an HDAC inhibitor, it should be tested against a panel of other HDAC isoforms and other unrelated enzymes (e.g., kinases, proteases) to determine its selectivity profile.[23][24][25] Modern techniques like Cellular Thermal Shift Assay (CETSA) can provide an unbiased, proteome-wide view of compound interactions within a physiologically relevant cell lysate or intact cell system.[24][26]
Mechanism of Action (MoA) Elucidation
For hits from phenotypic screens, the next step is to identify the molecular target and pathway. For a compound showing anticancer activity, this could involve a series of experiments:
-
Apoptosis Assays: Using techniques like Annexin V/PI staining and caspase activity assays to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Using flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle.
-
Target Deconvolution: Employing methods like affinity chromatography, expression profiling, or CETSA-MS to identify the specific protein(s) the compound binds to.[24]
Caption: Hypothetical pathway for a benzamide HDAC inhibitor.
Part IV: Lead Optimization and Advanced Characterization
Once a lead candidate with sufficient potency, selectivity, and a known mechanism of action is identified, the focus shifts to evaluating its drug-like properties. This is typically done through a panel of in vitro ADME/Tox assays. ADME stands for Absorption, Distribution, Metabolism, and Excretion, which are critical pharmacokinetic properties.[27][28][29]
Early assessment of these properties is essential to reduce the risk of late-stage failures in clinical development.[27][29]
Table 2: Key In Vitro ADME/Tox Assays for Lead Optimization
| Assay Category | Specific Assay | Parameter Measured | Rationale |
| Absorption | Caco-2 Permeability | Intestinal permeability | Predicts oral absorption. |
| Distribution | Plasma Protein Binding | % bound to plasma proteins | Affects the free fraction of the drug available to act on the target. |
| Metabolism | Microsomal Stability | Rate of metabolism by liver enzymes | Predicts metabolic clearance and potential drug-drug interactions.[30] |
| CYP450 Inhibition | Inhibition of key metabolic enzymes | Assesses the potential for drug-drug interactions.[28][30] | |
| Toxicity | hERG Channel Assay | Blockade of cardiac potassium channel | Screens for potential cardiotoxicity.[29] |
| Hepatotoxicity Assay | Cytotoxicity in liver cells | Screens for potential liver damage.[27][28] | |
| Ames Test | Mutagenicity in bacteria | Screens for genotoxicity (potential to cause cancer). |
Conclusion
The biological screening of novel benzamide derivatives is a systematic and data-driven endeavor. It begins with a broad search for activity and progressively refines the understanding of a compound's potency, selectivity, mechanism, and safety profile. By employing a logical screening cascade, robust assay protocols, and a commitment to rigorous data analysis, researchers can effectively navigate the complex path from initial synthesis to the identification of a promising preclinical candidate. Each step is a self-validating system, where the data from one phase informs the experimental design of the next, ensuring that only the most viable compounds advance.
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Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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Oreate AI. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available from: [Link]
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Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. Available from: [Link]
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Labtoo. (n.d.). In vitro Toxicology assays. Available from: [Link]
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Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available from: [Link]
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Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 837-844. Available from: [Link]
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Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Pharmacology Biochemistry and Behavior, 16(5), 861-869. Available from: [Link]
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BMG Labtech. (2013). Screening for histone deacetylase (HDAC) active compounds. Available from: [Link]
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BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available from: [Link]
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Arista, A. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Available from: [Link]
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edX. (n.d.). IC50 Determination. Available from: [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]
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Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]
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Pelago Bioscience. (2026). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available from: [Link]
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Feng, B., et al. (2011). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 13(2), 257-267. Available from: [Link]
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Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Available from: [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]
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Pharmaguideline. (n.d.). Benzamides: Sulpiride. Available from: [Link]
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Reddy, D. S. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e59. Available from: [Link]
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Ayton, S., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 599872. Available from: [Link]
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Wikipedia. (n.d.). High-throughput screening. Available from: [Link]
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Al-Mulla, A. A. (2021). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Journal of Education for Pure Science, 11(2). Available from: [Link]
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Le, T. H., et al. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Chemistry, 63(4), 435-442. Available from: [Link]
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Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
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International Science Community Association. (2020). Biological activities of benzimidazole derivatives: A review. Research Journal of Pharmacy and Technology, 13(10), 5033-5038. Available from: [Link]
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Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75. Available from: [Link]
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Technical Guide: In-Vitro Evaluation of 4-amino-N-methyl-N-phenylbenzamide
Executive Summary & Structural Logic
This guide delineates the in-vitro evaluation framework for 4-amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1).[1] While often utilized as a chemical building block, this specific scaffold possesses distinct pharmacophoric features relevant to CNS drug discovery (specifically Sigma-1 receptor ligands) and antimicrobial research.
Compound Profile:
-
Functional Groups:
-
4-Amino (Aniline): Potential for hydrogen bonding but introduces genotoxicity risks (structural alert).
-
N-Methyl-N-Phenyl: Increases lipophilicity and membrane permeability, critical for CNS penetration, but introduces metabolic lability (N-demethylation).
-
Evaluation Strategy: Unlike generic screening, this protocol prioritizes the "Fail Early" principle. We target the molecule's specific structural vulnerabilities—metabolic instability at the N-methyl site and potential toxicity from the aniline moiety—before proceeding to efficacy models.
Physicochemical Profiling (The Foundation)
Before biological assays, the compound's "druggability" must be established. The N-methyl-N-phenyl substitution suggests high lipophilicity, necessitating precise solubility protocols to avoid false negatives in assay readouts.
Experimental Protocol: Kinetic Solubility & LogD
Objective: Determine aqueous solubility limits to define maximum concentrations for cell-based assays.
Methodology:
-
Stock Prep: Dissolve 10 mg of this compound in 100% DMSO to create a 10 mM stock.
-
Equilibration: Spike stock into PBS (pH 7.4) at varying concentrations (1, 10, 50, 100 µM).
-
Incubation: Shake for 24 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Data Output Format:
| Parameter | Value (Target) | Interpretation |
| Kinetic Solubility (pH 7.4) | > 50 µM | Required for reliable cell-based IC50 data. |
| LogD (pH 7.4) | 2.5 - 3.5 | Optimal for CNS penetration; >4.0 indicates high non-specific binding. |
| LE (Ligand Efficiency) | > 0.3 | Indicates binding affinity per heavy atom is sufficient. |
Metabolic Stability (ADME)
The N-methyl group is a prime target for Cytochrome P450 (CYP)-mediated demethylation, while the 4-amino group is susceptible to N-acetylation (NAT1/2). This creates a "metabolic switch" scenario that must be mapped.
Protocol: Microsomal Stability Assay
Rationale: To calculate Intrinsic Clearance (
Workflow:
-
Reaction Mix:
-
Test Compound: 1 µM (low concentration to ensure first-order kinetics).
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring parent ion depletion and metabolite formation (+14 Da for methylation, -14 Da for demethylation, +42 Da for acetylation).
Visualization: Predicted Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the molecule, highlighting the critical biomarkers for mass spectrometry monitoring.
Caption: Predicted Phase I and Phase II metabolic trajectories. M1 (Demethylation) is the expected primary clearance route.
Safety Pharmacology & Toxicology
The 4-amino (aniline) moiety is a structural alert for genotoxicity (Ames positive potential) and phospholipidosis.
hERG Inhibition (Cardiotoxicity)
Benzamides with basic nitrogens can block the hERG potassium channel, leading to QT prolongation.
-
Method: Automated Patch Clamp (QPatch or PatchXpress).
-
Acceptance Criteria: IC50 > 10 µM (Safety margin > 30x therapeutic Cmax).
Ames Fluctuation Test (Genotoxicity)
-
Strain: Salmonella typhimurium (TA98, TA100).
-
Condition: +/- S9 metabolic activation (critical because aniline metabolites are often the reactive species).
-
Readout: Colorimetric change (purple to yellow) indicating reversion to histidine independence.
Pharmacological Activity: Sigma-1 Receptor Binding[3]
Literature indicates that N-alkyl-benzamide derivatives often exhibit high affinity for Sigma-1 receptors (σ1R) , which are targets for neuroprotection and analgesia [1].
Protocol: Radioligand Binding Assay
Objective: Determine the affinity (
Reagents:
-
Ligand: [³H]-(+)-Pentazocine (Specific for σ1R).
-
Tissue: Guinea pig brain membrane homogenates or CHO cells overexpressing human σ1R.
-
Non-specific blocker: Haloperidol (10 µM).
Step-by-Step Workflow:
-
Preparation: Dilute this compound in Tris-HCl buffer (pH 7.4) to generate a 10-point concentration curve (1 nM to 10 µM).
-
Incubation: Mix membrane prep (50 µg protein), [³H]-Pentazocine (2 nM), and test compound. Incubate for 120 mins at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
-
Counting: Liquid Scintillation Counting (LSC).
-
Calculation:
Derive using the Cheng-Prusoff equation.
Screening Cascade Visualization
This flowchart defines the decision logic for promoting the compound from a "Hit" to a "Lead."
Caption: The "Fail-Early" screening cascade. Progression requires passing strict thresholds at each Tier.
References
-
Donnier-Maréchal, M., et al. (2017).[2] "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry, 138, 964-978.[2]
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Kazi, A.A., & Chatpalliwar, V.A. (2022).[6][7] "Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators." Current Enzyme Inhibition, 18(1).[7]
-
Santa Cruz Biotechnology.[8] "this compound Product Data." [1][8][9]
-
ResearchGate. "Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-MRSA Agents."
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Molecular Modeling Strategies for the Design and Optimization of 4-Amino-N-phenylbenzamide Anticonvulsants
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epilepsy remains a significant neurological challenge, with a substantial patient population refractory to existing treatments.[1] The 4-amino-N-phenylbenzamide scaffold has emerged as a promising pharmacophore platform for developing novel anticonvulsant agents, primarily targeting voltage-gated sodium channels.[2] This guide provides a comprehensive overview of the molecular modeling techniques pivotal to the rational design, optimization, and mechanistic understanding of this class of compounds. We will delve into the core principles and practical application of conformational analysis, quantitative structure-activity relationships (QSAR), pharmacophore modeling, and molecular docking, grounded in field-proven insights and authoritative research. Each section is designed to not only detail the "how" but also to elucidate the critical "why" behind methodological choices, ensuring a self-validating and robust computational workflow.
Introduction: The Rationale for a Computationally-Driven Approach
Epilepsy is a prevalent neurological disorder characterized by recurrent, spontaneous seizures, affecting approximately 1% of the global population.[1] While numerous antiepileptic drugs (AEDs) are available, they primarily offer symptomatic control and are not curative.[3] A significant portion of patients, around 30%, do not respond adequately to current therapies, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1]
The 4-amino-N-phenylbenzamide derivatives represent a class of compounds with potent anticonvulsant activity, particularly against maximal electroshock-induced seizures (MES), a preclinical model for generalized tonic-clonic seizures.[4][5] Compounds like Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) have served as prototypes in this class.[4] The mechanism of action for many of these agents is linked to the modulation of voltage-gated ion channels, specifically the stabilization of the inactivated state of voltage-gated sodium (Nav) channels.[2][3]
Molecular modeling has become an indispensable tool in modern drug discovery, offering a pathway to visualize and analyze molecular interactions that are otherwise experimentally inaccessible. By simulating the behavior of these small molecules and their interactions with biological targets, we can accelerate the hit-to-lead and lead optimization phases, reducing the time and cost associated with synthesizing and screening large numbers of compounds. This guide will explore the key computational strategies employed to unravel the structure-activity relationships (SAR) of 4-amino-N-phenylbenzamide anticonvulsants.
The Pharmacological Blueprint: The 4-Amino-N-Phenylbenzamide Pharmacophore
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. For the 4-amino-N-phenylbenzamide class, crystallographic and modeling studies have outlined a consistent conformational and structural model necessary for MES anticonvulsant activity.[6]
The key features include:
-
An Aromatic Ring (A): The 4-aminobenzamide portion.
-
A Hydrogen Bond Donor/Acceptor (HBD/HBA) Region: The central amide linkage is critical for interactions, with the carbonyl oxygen acting as a key hydrogen bond acceptor.[6]
-
A Second Aromatic or Hydrophobic Ring (B): The N-phenyl substituent.
-
Specific Conformational Geometry: The most active compounds adopt a conformation where the N-phenyl ring is oriented at an angle of 90° to 120° relative to the central amide plane. This specific spatial arrangement is crucial for fitting into the receptor binding site.[6] Substitution on the N-phenyl ring, such as an o-methyl group, helps to enforce this required conformation.[6]
Caption: Core pharmacophoric features of 4-amino-N-phenylbenzamide anticonvulsants.
The Primary Target: Voltage-Gated Sodium Channels (Nav)
The anticonvulsant activity of 4-amino-N-phenylbenzamides is primarily attributed to their interaction with voltage-gated sodium channels (Nav).[2][7] These channels are integral membrane proteins responsible for the rising phase of the action potential in neurons.[3][8] They cycle through three main states: resting, open, and inactivated. Many anticonvulsants, including phenytoin and carbamazepine, exert their therapeutic effect by binding preferentially to the inactivated state of the Nav channel.[3][9] This state-dependent binding prevents the channel from returning to the resting state, thereby reducing the neuron's ability to fire rapid, successive action potentials, which is a hallmark of seizure activity.
Molecular docking studies suggest that these drugs bind within the inner pore of the channel, interacting with key amino acid residues in the S6 transmembrane segments of the protein domains.[9] A common pharmacophore model for Nav channel blockers includes an aromatic ring that forms an aromatic-aromatic interaction with a tyrosine residue and a polar group (like the amide in our scaffold) that interacts with a phenylalanine residue via a hydrogen bond.[9]
Core Molecular Modeling Techniques: A Practical Guide
This section details the primary computational workflows used to study 4-amino-N-phenylbenzamide anticonvulsants.
Conformational Analysis
Expertise & Experience: The three-dimensional shape of a molecule is not static. However, for a drug to bind to its receptor, it must adopt a specific, low-energy conformation known as the "bioactive conformation." The foundational work by Duke and Codding demonstrated that active 4-amino-N-phenylbenzamides consistently adopt a similar conformation, while inactive compounds do not.[6] Therefore, the first step in any modeling study is to understand the preferred shapes of the molecules of interest. Molecular mechanics calculations are an efficient way to explore the conformational space and identify stable, low-energy structures.
Trustworthiness: By comparing the calculated low-energy conformations with experimentally determined X-ray crystal structures, we can validate the accuracy of the computational force field and methods. The strong correlation found in early studies lends high confidence to this approach for new analogs.[6]
Experimental Protocol: Molecular Mechanics Conformational Search
-
Structure Preparation:
-
Build the 2D structure of the 4-amino-N-phenylbenzamide analog using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Assign correct atom types and partial charges using a suitable force field (e.g., MMFF94, OPLS).
-
Perform an initial energy minimization to relieve any steric strain.
-
-
Conformational Search:
-
Define the rotatable bonds. For this scaffold, the key torsions are around the amide bond and the bond connecting the N-phenyl ring to the amide nitrogen.
-
Use a systematic or stochastic search algorithm (e.g., Monte Carlo, LowModeMD) to explore the conformational space.
-
For each generated conformer, perform an energy minimization.
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
-
Analysis:
-
Cluster the resulting conformers based on root-mean-square deviation (RMSD).
-
Analyze the dihedral angles of the lowest energy conformers.
-
Compare these conformations to those of known active and inactive compounds to identify the putative bioactive conformation.
-
Caption: Workflow for determining the bioactive conformation of a molecule.
Quantitative Structure-Activity Relationship (QSAR)
Expertise & Experience: QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[10][11] The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to variations in their biological effects.[12] By quantifying properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters, we can create a predictive model.[10] This model can then be used to estimate the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Trustworthiness: A QSAR model's reliability is established through rigorous statistical validation. Internal validation (e.g., leave-one-out cross-validation, q²) assesses the model's internal consistency, while external validation (predicting the activity of a separate test set of compounds, R²_pred) measures its predictive power on new data.[13] A robust model must perform well in both.
Experimental Protocol: 2D-QSAR Model Development
-
Data Collection:
-
Assemble a dataset of 4-amino-N-phenylbenzamide analogs with experimentally determined anticonvulsant activity (e.g., ED50 from the MES test).[5]
-
Ensure the data is consistent and covers a significant range of activity values.
-
Convert biological activity to a logarithmic scale (e.g., pED50 = -log(ED50)).
-
-
Descriptor Calculation:
-
For each molecule, calculate a wide range of 2D molecular descriptors representing constitutional, topological, electronic, and physicochemical properties.
-
-
Data Splitting:
-
Divide the dataset into a training set (~75-80% of compounds) for model building and a test set (~20-25%) for external validation.
-
-
Model Building:
-
Use a variable selection method (e.g., genetic algorithm, stepwise regression) combined with a statistical technique like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear equation correlating the descriptors (independent variables) with biological activity (dependent variable).[13]
-
The general form of the equation is: pED50 = c1D1 + c2D2 + ... + constant.
-
-
Model Validation:
-
Internal Validation: Calculate the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q²). A high q² (>0.5) indicates good internal robustness.
-
External Validation: Use the generated model to predict the activity of the test set compounds. Calculate the predictive R² (R²_pred). A high R²_pred (>0.6) indicates good predictive ability.
-
Data Presentation: Hypothetical QSAR Model for Anticonvulsant Activity
| Parameter | Value | Interpretation |
| Model Equation | pED50 = 0.45logP - 0.21ASA + 1.52*HBA_Count + 2.1 | Activity increases with hydrophobicity and H-bond acceptors, decreases with solvent accessible surface area. |
| Statistics | ||
| R² (Training Set) | 0.88 | The model explains 88% of the variance in the training set activity. |
| q² (Cross-Validation) | 0.75 | The model has good internal predictive power. |
| R²_pred (Test Set) | 0.81 | The model has excellent predictive power for new compounds. |
Molecular Docking
Expertise & Experience: Molecular docking predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), forming a stable complex.[7] In our context, it simulates the binding of 4-amino-N-phenylbenzamide derivatives into the binding site of the Nav channel.[8] This technique is crucial for visualizing the specific interactions—such as hydrogen bonds and hydrophobic contacts—that anchor the drug to its target. The results can explain why certain structural modifications enhance or diminish activity and guide the design of new analogs with improved binding affinity.
Experimental Protocol: Molecular Docking into a Nav Channel Homology Model
-
Receptor Preparation:
-
Obtain a 3D structure of the target protein (e.g., a homology model of the human Nav1.2 channel).
-
Prepare the protein: add hydrogen atoms, assign partial charges, remove water molecules, and repair any missing side chains or loops.
-
Define the binding site (the "grid box") based on mutagenesis data or the location of known binders like phenytoin.[9]
-
-
Ligand Preparation:
-
Use the low-energy 3D conformer of the ligand obtained from conformational analysis.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically place the ligand in the defined binding site.[14]
-
The program will generate multiple possible binding poses and rank them using a scoring function, which estimates the binding free energy.
-
-
Post-Docking Analysis:
-
Analyze the top-ranked poses. The best pose should have a favorable docking score (low binding energy).
-
Visually inspect the binding mode. Look for key interactions predicted by the pharmacophore model, such as hydrogen bonds between the amide carbonyl and receptor residues, and hydrophobic interactions involving the phenyl rings.[9]
-
Ensure the pose is sterically and chemically reasonable.
-
Caption: A typical workflow for performing a molecular docking experiment.
Conclusion: Synthesizing a Cohesive Drug Design Strategy
The molecular modeling techniques discussed—conformational analysis, QSAR, and molecular docking—are not isolated procedures but components of an integrated, iterative drug design cycle. A typical project begins with a set of known active compounds. Conformational analysis and pharmacophore modeling help define the essential 3D requirements for activity. This information, combined with QSAR, guides the design of a new generation of virtual compounds. These virtual compounds are then docked into the target receptor to prioritize candidates with the best predicted binding affinity and interaction profile. The most promising candidates are synthesized and tested experimentally, and the new data is fed back into the models, refining them for the next design cycle.
By employing this computationally-driven strategy, researchers can navigate the complex chemical space more efficiently, maximizing the probability of discovering novel 4-amino-N-phenylbenzamide derivatives with superior anticonvulsant properties and a more favorable safety profile.
References
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Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806–1812. [Link]
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Diouf, O., et al. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Biomedicine & Pharmacotherapy, 51(3), 131-136. [Link]
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Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(3), 262–272. [Link]
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Fang, Y., et al. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Open Journal of Physical Chemistry, 9, 241-257. [Link]
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Shen, M., et al. (2002). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. Journal of Medicinal Chemistry, 45(13), 2811–2823. [Link]
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Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. [Link]
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Clark, C. R., et al. (1988). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 31(4), 831–835. [Link]
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Fang, Y., et al. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Open Journal of Physical Chemistry, 9(4), 241-257. [Link]
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Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631–638. [Link]
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Bailleux, V., et al. (1995). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. [Link]
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Hansch, C., & Leo, A. (n.d.). Quantitative structure-activity relationships (QSAR). University of Florida. [Link]
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De Luca, L., & Maccioni, E. (2020). Quantitative structure–activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery. [Link]
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Diouf, O., et al. (1997). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide. Elsevier. [Link]
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Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259–1262. [Link]
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Unverferth, K., et al. (1998). Development of pharmacophore model for selected antiepileptic drugs. ResearchGate. [Link]
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Dastmalchi, S., et al. (2012). Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. Iranian Journal of Pharmaceutical Research, 11(3), 849–858. [Link]
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Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development. [Link]
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Srivastava, A., et al. (2015). Ligand based pharmacophore model development for the identification of novel antiepileptic compound. ResearchGate. [Link]
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Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry. [Link]
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Fang, Y., et al. (2019). Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels. Amanote Research. [Link]
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Siddiqui, N., & Ahsan, W. (2010). New anticonvulsant agents. Semantic Scholar. [Link]
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Peacock, J. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
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A Guide to the Hypothetical Crystallographic Analysis of 4-amino-N-methyl-N-phenylbenzamide: A Methodological Whitepaper
This technical guide provides a comprehensive, albeit hypothetical, framework for the crystallographic analysis of 4-amino-N-methyl-N-phenylbenzamide. In the absence of a published crystal structure for this specific molecule, this document synthesizes established methodologies from closely related N-phenylbenzamide analogs to propose a robust experimental and analytical workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in structural chemistry and rational drug design. We will explore the rationale behind experimental choices, from synthesis and crystallization to data refinement and structural interpretation, thereby providing a self-validating protocol for future investigations.
Introduction and Significance
4-amino-N-phenylbenzamide derivatives are a class of compounds recognized for their potential pharmacological activities, including anticonvulsant properties.[1][2][3] The addition of a methyl group on the amide nitrogen, creating this compound, introduces a tertiary amide linkage that can significantly influence the molecule's conformation, electronic properties, and intermolecular interactions. Understanding the three-dimensional structure of this compound is paramount for elucidating structure-activity relationships (SAR), which is a cornerstone of modern drug discovery.[3]
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. A detailed crystallographic study would reveal critical information about:
-
Molecular Conformation: The dihedral angles between the two phenyl rings and the orientation of the amide plane.
-
Intermolecular Interactions: The presence and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
-
Stereoelectronic Effects: The influence of the amino and methyl groups on bond lengths, bond angles, and charge distribution.
This guide will outline a plausible pathway to achieve these insights.
Synthesis and Crystallization
Proposed Synthesis Pathway
The synthesis of this compound can be approached through a multi-step process, beginning with the acylation of N-methylaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group. This method is adapted from established procedures for similar benzamides.[4]
Caption: Proposed synthesis of this compound.
Protocol:
-
Acylation: To a solution of N-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or THF), an equimolar amount of 4-nitrobenzoyl chloride is added dropwise at 0°C. A non-nucleophilic base, such as pyridine or triethylamine, is included to scavenge the HCl byproduct. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product, 4-nitro-N-methyl-N-phenylbenzamide, is purified by recrystallization or column chromatography.
-
Reduction: The purified nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated HCl or catalytic hydrogenation with palladium on carbon (Pd/C), is employed to reduce the nitro group to a primary amine.[4]
-
Final Purification: After the reduction is complete, the product is isolated and purified by recrystallization to yield this compound.
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often challenging step in crystallographic analysis. For a molecule like this compound, several methods should be explored.
Protocol for Crystallization:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.[5]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the vial to the point of crystallization.
-
Temperature Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization. This can be achieved by placing the solution in a programmable cooling bath or simply by moving it from a warmer to a cooler environment.
Crystallographic Data Collection and Structure Refinement
Once a suitable single crystal (typically 0.1-0.4 mm in each dimension) is obtained, it can be subjected to X-ray diffraction analysis.
Experimental Workflow
Caption: Standard workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[6] A series of diffraction images are collected as the crystal is rotated through various angles.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled and corrected for experimental factors such as absorption.[6]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods.[7] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.[5]
-
Validation: The final structure is validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.
Predicted Crystallographic Data
Based on analyses of similar benzamide structures, a hypothetical set of crystallographic parameters for this compound is presented below.
| Parameter | Predicted Value | Rationale / Comparison |
| Chemical Formula | C₁₄H₁₄N₂O | Based on the molecular structure. |
| Formula Weight | 226.28 g/mol | Calculated from the chemical formula.[8] |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for benzamide derivatives.[6][9] |
| Space Group | P2₁/c or Pna2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups for organic molecules.[9][10] |
| Temperature | 100(2) K or 296(2) K | Data is often collected at low temperatures to reduce thermal vibration.[6] |
| Radiation | Mo Kα (λ = 0.71073 Å) | A standard X-ray source for small molecule crystallography.[7] |
| Final R indices [I>2σ(I)] | R₁ ≈ 0.04-0.06, wR₂ ≈ 0.10-0.15 | Typical values for a well-refined small molecule structure.[10] |
| Goodness-of-fit on F² | ~1.0 | A value close to 1.0 indicates a good fit between the model and the data.[9] |
Structural Analysis and Discussion
Molecular Conformation
The key conformational features of this compound would be the dihedral angles between the planes of the two aromatic rings and the amide group. Studies on related N-phenylbenzamides have shown that the phenyl ring attached to the nitrogen is often significantly twisted out of the plane of the amide group, with dihedral angles ranging from 60° to 90°.[3][5] This twist is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the amide group. The presence of the N-methyl group is expected to further influence this torsion.
Intermolecular Interactions and Crystal Packing
The presence of the primary amino group (-NH₂) and the carbonyl oxygen (C=O) makes this compound a prime candidate for forming intermolecular hydrogen bonds. It is highly probable that the amino group will act as a hydrogen bond donor, and the carbonyl oxygen will act as an acceptor, leading to the formation of chains or sheets in the crystal lattice.[3][7]
The absence of a hydrogen on the amide nitrogen (due to methylation) precludes it from acting as a hydrogen bond donor, a common motif in secondary amides.[5] This structural change will fundamentally alter the packing arrangement compared to its non-methylated counterpart, 4-amino-N-phenylbenzamide.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded, though hypothetical, approach to the crystallographic analysis of this compound. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction of analogous compounds, we have constructed a detailed workflow that can guide future experimental investigations. The successful elucidation of this crystal structure would provide invaluable insights into the conformational preferences and intermolecular interactions of this pharmacologically relevant scaffold, thereby aiding in the rational design of new therapeutic agents.
References
- EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents.
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Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2623. Available at: [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. Available at: [Link]
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Valdez, J., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(8), 15242–15260. Available at: [Link]
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Gowda, B. T., & Tokarčík, M. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449. Available at: [Link]
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PubChem. (n.d.). 4-Amino-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Majidi, S. M. R., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDE) BENZAMIDE. Bulletin of the Chemical Society of Ethiopia, 38(1), 229-239. Available at: [Link]
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Clark, C. R., et al. (1990). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 33(2), 657–661. Available at: [Link]
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Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806–1812. Available at: [Link]
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Synthesis of substituted 4-amino-N-phenylbenzamide. - ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Majidi, S. M. R., et al. (2024). Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. ResearchGate. Available at: [Link]
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Ortiz, A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Chimica Slovenica, 67(3), 875–882. Available at: [Link]
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Hofstetter, A., et al. (2019). Rapid Structure Determination of Molecular Solids Using Chemical Shifts Directed by Unambiguous Prior Constraints. Journal of Chemical Information and Modeling, 59(6), 2858–2870. Available at: [Link]
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Xi-Shi, T., et al. (2020). The crystal structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, C14H16N4O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1187-1189. Available at: [Link]
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A Technical Guide to the Solubility of 4-amino-N-methyl-N-phenylbenzamide for Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a leading cause of costly late-stage failures in the pharmaceutical pipeline. This guide provides an in-depth analysis of the solubility characteristics of 4-amino-N-methyl-N-phenylbenzamide, a compound of interest within the broader class of benzamides, which have shown potential as anticonvulsant agents.[1]
This document is structured to provide researchers, medicinal chemists, and formulation scientists with a foundational understanding of the molecule's properties, a robust experimental framework for determining its solubility, and predictive insights to guide its handling and formulation. While specific, publicly available quantitative solubility data for this exact molecule is scarce, this guide leverages data from structurally similar compounds and established physicochemical principles to provide a comprehensive and actionable resource.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound contains distinct functional groups that dictate its interactions with various solvents.
-
Molecular Structure: C₁₄H₁₄N₂O
-
Molecular Weight: 226.28 g/mol [2]
The molecule possesses both hydrophilic (polar) and hydrophobic (non-polar) regions:
-
Hydrophilic Centers: The primary aromatic amine (-NH₂) and the tertiary amide (-CON(CH₃)-) group can participate in hydrogen bonding. The nitrogen lone pairs can act as hydrogen bond acceptors, while the N-H protons of the amine can act as hydrogen bond donors.[3]
-
Hydrophobic Regions: The two phenyl rings and the N-methyl group constitute a significant non-polar surface area, contributing to its lipophilicity.
This dual character suggests that solubility will be highly dependent on the solvent's properties, following the principle of "like dissolves like."
dot
Caption: Key molecular features governing the solubility of this compound.
Impact of pH
The primary aromatic amine group is basic. At a pH lower than its pKa, this group will become protonated (R-NH₃⁺), forming a salt. This ionization dramatically increases the molecule's polarity and its solubility in polar solvents like water.[4][5] Conversely, at neutral or high pH, the amine will be in its less soluble, non-ionized form.[4] This pH-dependent solubility is a critical factor for oral drug formulation, as the compound will encounter a wide pH range in the gastrointestinal tract.
Solubility in Common Laboratory Solvents: A Predictive Overview
While experimental data for this compound is not widely published, we can infer its likely solubility profile from the behavior of its parent structure, benzamide, and other related analogs.[6] Benzamide itself shows the highest solubility in polar solvents like methanol and acetone and very low solubility in water and non-polar solvents like acetonitrile.[7][8] The addition of the N-methyl and N-phenyl groups to the benzamide core increases the molecule's size and lipophilicity, which is expected to decrease its solubility in polar protic solvents (like water) and increase its solubility in organic solvents.
Table 1: Predicted and Analog-Informed Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale & Analog Data |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low (Water) , Moderate (Alcohols) | The large hydrophobic surface area from the phenyl rings will limit aqueous solubility.[3] Benzamide is most soluble in methanol among common solvents.[7][8] The added lipophilicity may reduce this compared to the parent. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Very High | These solvents are excellent at solvating large, polarizable molecules. They can accept hydrogen bonds from the amine group and interact favorably with the aromatic system. Benzamide shows high solubility in acetone.[7][8] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Sparingly Soluble | While the molecule has significant non-polar character, the polar amine and amide groups will limit solubility in purely non-polar environments. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can solvate a wide range of organic compounds and should be effective for this molecule. |
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, high-quality solubility data, the shake-flask method, as described in OECD Guideline 105, is the gold standard.[9] It measures the equilibrium solubility of a compound, which is the most relevant value for pharmaceutical applications.[10]
dot
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the pre-conditioned solvent (e.g., at 25°C) to the vial.
-
Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary.[10][11] It is best practice to sample at multiple time points (e.g., 24h and 48h) to ensure the measured concentration is stable.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the sample or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).
-
Quantification: Carefully take a known volume of the clear, saturated solution. Dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
High-Throughput Screening Alternatives
For earlier stages of discovery, higher-throughput methods can be employed to rank-order compounds.[10] Methods like laser nephelometry, which measures light scattering from precipitated particles, can provide rapid, albeit less precise, kinetic solubility data.[13] These methods are excellent for screening large numbers of compounds quickly but should be followed up with the gold-standard shake-flask method for lead candidates.[10][14]
Practical Insights and Troubleshooting
-
Low Aqueous Solubility: If aqueous solubility is found to be a limiting factor, formulation strategies should be considered. These include pH adjustment to form a soluble salt, the use of co-solvents (e.g., ethanol, propylene glycol), or advanced formulation techniques like amorphous solid dispersions or lipid-based formulations.
-
Compound Stability: During the extended equilibration times of the shake-flask method, it is crucial to confirm the compound's stability. An aliquot of the final solution should be analyzed by a method like LC-MS to ensure no degradation has occurred.[12]
-
Temperature Effects: The solubility of most solids increases with temperature.[7] Therefore, all experiments must be conducted under strict temperature control.[11] For pharmaceutical relevance, conducting studies at both room temperature (20-25°C) and physiological temperature (37°C) is highly recommended.
Conclusion
This compound is a molecule with structural features that suggest a complex solubility profile. It is predicted to have low aqueous solubility at neutral pH but high solubility in polar aprotic organic solvents. Its basic amine functionality provides a clear opportunity for solubility enhancement in acidic conditions. For any drug development program involving this or structurally related compounds, a rigorous experimental determination of its thermodynamic solubility via the shake-flask method is an indispensable step. The data and protocols presented in this guide offer a robust framework for obtaining this critical information, enabling informed decisions in lead optimization, formulation development, and ultimate clinical success.
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Luo, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(5), 939-950. Available from: [Link]
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ResearchGate. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Available from: [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]
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Schmid, G., et al. (2024). A miniaturized, high-throughput buffer-centric method for protein solubility screening. bioRxiv. Available from: [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]
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Lee, T. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 59(9), 2734-2739. Available from: [Link]
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Li, M., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available from: [Link]
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Chen, J., et al. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Imperial College London. Available from: [Link]
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Chen, J., et al. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... ResearchGate. Available from: [Link]
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OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]
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ECHA. A.6 WATER SOLUBILITY. Available from: [Link]
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Flogård, C., et al. (2004). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 280(1-2), 147-163. Available from: [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available from: [Link]
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PubChem. 4-amino-N-methyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 4-amino-N-methyl-N-phenylbenzamide
Abstract
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 4-amino-N-methyl-N-phenylbenzamide (C₁₄H₁₄N₂O). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to establish an expected analytical profile. We present predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed protocols for data acquisition. The methodologies and interpretations are designed to offer researchers, chemists, and quality control professionals a robust, self-validating system for the unambiguous structural elucidation and verification of this and similar N,N-disubstituted benzamides.
Introduction
This compound is a tertiary amide featuring a 4-aminobenzoyl moiety and an N-methyl, N-phenyl substituted nitrogen. Molecules within this class are of significant interest in medicinal chemistry and materials science due to the diverse functionalities conferred by the aromatic amine and the tertiary amide group. The precise arrangement of these groups is critical to the molecule's function, making unambiguous structural verification an essential first step in any research, development, or quality control workflow.
Spectroscopic techniques provide a powerful, non-destructive suite of tools for molecular characterization. This guide synthesizes information from established chemical principles and databases to construct a reliable spectroscopic fingerprint for the title compound, explaining the causal relationships between molecular structure and spectral output.
Integrated Analytical Workflow
The comprehensive characterization of a novel or synthesized compound like this compound relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer orthogonal, confirmatory data. The typical workflow is outlined below.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable. A key structural feature to consider is the tertiary amide C-N bond. Due to its partial double-bond character, rotation can be restricted, potentially leading to broadening of the signals for the N-methyl and N-phenyl groups, especially at room temperature.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predictions below are based on analysis of similar structures, such as 4-aminobenzamides and N-methyl anilines.[1][2]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.40 - 7.20 | Multiplet | 5H | N-Ph enyl-H | Protons of the N-phenyl ring, expected in the standard aromatic region. |
| ~7.15 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent carbonyl group. |
| ~6.55 | Doublet (d) | 2H | Ar-H (ortho to NH₂) | Strongly shielded by the electron-donating amino group. |
| ~5.70 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine; signal can be broad and its position variable. |
| ~3.40 | Singlet | 3H | N-CH₃ | N-methyl group signal, typically appears in this region. May be broadened due to restricted C-N bond rotation. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~169.0 | C =O | Amide carbonyl carbon, typically in the 165-175 ppm range. |
| ~152.0 | C -NH₂ | Aromatic carbon directly attached to the highly electron-donating amino group. |
| ~145.0 | N-C (ipso, N-Ph) | Quaternary carbon of the N-phenyl ring, attached to the amide nitrogen. |
| ~130.0 | C -H (ortho to C=O) | Aromatic CH carbons on the benzoyl ring. |
| ~129.5 | C -H (N-Ph) | Aromatic CH carbons of the N-phenyl ring. |
| ~127.0 | C -H (N-Ph) | Aromatic CH carbons of the N-phenyl ring. |
| ~123.0 | C (ipso, Benzoyl) | Quaternary carbon of the benzoyl ring, attached to the carbonyl. |
| ~113.0 | C -H (ortho to NH₂) | Aromatic CH carbons strongly shielded by the amino group. |
| ~38.0 | N-C H₃ | N-methyl carbon. May be broadened due to restricted C-N bond rotation. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for amides as it can disrupt intermolecular hydrogen bonding and often yields sharper signals for NH protons.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard 30° pulse angle with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds.
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample.
-
Acquire the spectrum with full proton decoupling.
-
A longer acquisition time is not necessary, but a relaxation delay of 2 seconds is standard.
-
A significantly higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct fingerprint based on the vibrational frequencies of chemical bonds.
Predicted IR Absorption Bands
The key functional groups in this compound are the primary aromatic amine, the tertiary amide, and the aromatic rings.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
|---|---|---|---|
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Two distinct bands are characteristic of a primary amine (-NH₂) group.[5] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene rings. |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch | C-H bonds of the N-methyl group. |
| 1650 - 1630 | Strong | C=O Amide I Stretch | The strong absorption of the tertiary amide carbonyl is a key diagnostic peak. Its position is lower than that of esters or ketones.[6] |
| 1620 - 1580 | Medium-Strong | N-H Scissoring / Aromatic C=C Stretch | Overlapping region for the amine bending vibration and aromatic ring stretches. |
| 1350 - 1250 | Medium-Strong | C-N Stretch | Aromatic amine and amide C-N bond stretches contribute in this region. |
| 850 - 810 | Strong | C-H Out-of-Plane Bending | Strong band indicative of 1,4-disubstitution (para) on the benzoyl ring. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping with isopropanol.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Predicted Mass Spectrum
For this compound, the molecular formula is C₁₄H₁₄N₂O.
-
Monoisotopic Mass: 226.1106 g/mol .
An Electron Ionization (EI) or Electrospray Ionization (ESI) source could be used. ESI would likely yield a strong protonated molecular ion [M+H]⁺ at m/z 227.1184. EI would produce the molecular ion (M⁺˙) at m/z 226.1106 and more extensive fragmentation. The primary fragmentation pathway involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).
Caption: Predicted major fragmentation pathways in EI-MS.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z (Nominal) | Proposed Fragment Ion | Formula |
|---|---|---|
| 226 | Molecular Ion [M]⁺˙ | [C₁₄H₁₄N₂O]⁺˙ |
| 120 | [H₂N-C₆H₄-CO]⁺ | [C₇H₆NO]⁺ |
| 107 | [Ph-N-CH₃]⁺˙ | [C₇H₇N]⁺˙ |
| 92 | [H₂N-C₆H₄]⁺ | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation for analysis in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR analyzer to confirm the elemental composition to within 5 ppm accuracy.
-
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. This guide provides a robust, predictive framework for its characterization. The combination of ¹H and ¹³C NMR will define the carbon-hydrogen skeleton and the substitution pattern of the aromatic rings. IR spectroscopy will rapidly confirm the presence of the key amine and tertiary amide functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and offer further structural validation through predictable fragmentation patterns. By cross-referencing the data obtained from these orthogonal techniques with the predictions outlined herein, researchers can achieve an unambiguous and confident elucidation of the molecular structure.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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-
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Methodological & Application
Application Note: A Validated Two-Step Synthesis Protocol for 4-amino-N-methyl-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-phenylbenzamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. These scaffolds are explored for a range of biological activities, including potential anticonvulsant properties.[1][2] The specific compound, 4-amino-N-methyl-N-phenylbenzamide, serves as a valuable intermediate, offering a primary aromatic amine for further functionalization and a stable tertiary amide bond. Its structural features make it an attractive building block for creating libraries of more complex molecules for drug discovery and other applications.[3][4]
This document provides a detailed, reliable, and extensively researched two-step protocol for the synthesis of this compound. The synthesis proceeds through the formation of an amide bond between 4-nitrobenzoyl chloride and N-methylaniline, followed by the selective reduction of the nitro group. The causality behind experimental choices, safety protocols, and characterization are explained to ensure reproducibility and understanding for researchers in the field.
Overall Synthetic Scheme
The synthesis is a two-part process beginning with the acylation of N-methylaniline, followed by a chemoselective reduction.
Caption: Simplified mechanism for the nucleophilic acyl substitution.
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the 4-nitro-N-methyl-N-phenylbenzamide (10.25 g, 40 mmol, 1.0 eq) from Part A in 200 mL of ethanol.
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (45.1 g, 200 mmol, 5.0 eq). The large excess of the reducing agent ensures a complete and timely reduction of the nitro group. [5]3. Acidification and Reaction: Heat the mixture to reflux (approx. 78°C). Once refluxing, add 20 mL of concentrated HCl dropwise via an addition funnel over 30 minutes. Caution: This is an exothermic reaction.
-
Reaction Monitoring: Continue to reflux the mixture for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material spot. The reaction mixture should become a clear solution.
-
Quenching and Basification: Cool the reaction mixture in an ice bath. Slowly and carefully pour the acidic solution into a beaker containing crushed ice and a saturated solution of sodium bicarbonate until the pH of the mixture is basic (pH > 8). This step neutralizes the excess acid and deprotonates the anilinium salt to the free amine, which will precipitate. A large volume of bicarbonate may be required.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water.
-
Purification and Drying: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key expected signals in ¹H NMR include the appearance of a broad singlet for the -NH₂ protons and the disappearance of signals in the downfield aromatic region corresponding to the nitro-substituted ring.
-
FT-IR Spectroscopy: To verify functional groups. Expect to see N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and the disappearance of the characteristic N-O stretching bands of the nitro group (~1520 and 1350 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
References
-
Cole-Parmer. (2004). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. [Link]
-
Dudley Corporation. (2010). 4-NITROBENZYL CHLORIDE Material Safety Data Sheet. [Link]
-
Sdfine. n-methylaniline MSDS. [Link]
-
Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Yufeng. (2024). The Guide to N-Methylaniline. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. [Link]
-
National Institutes of Health. (n.d.). 4-Amino-N-phenylbenzamide. PubChem. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
-
Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]
-
ResearchGate. (2025). (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]
-
National Institutes of Health. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide. PubChem. [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Marcel Dekker, Inc. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. [Link]
-
PubMed. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]
-
Chem-Impex. (n.d.). 4-Nitrobenzoyl chloride. [Link]
-
ChemBK. (2024). N-Phenyl-4-nitrobenzamide. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 4-amino-N-phenylbenzamide. [Link]
-
PubMed. (n.d.). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
- Google Patents. (n.d.).
-
ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
OSTI.GOV. (1988). Some features of the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine in low-polarity aprotic media. [Link]
-
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
Sources
- 1. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 2. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Application of 4-amino-N-methyl-N-phenylbenzamide in epilepsy research
Application Note: Evaluation of 4-Amino-N-Methyl-N-Phenylbenzamide as a Voltage-Gated Sodium Channel Modulator in Epilepsy Research
Executive Summary
This compound (CAS: 784-94-1) is a synthetic benzamide derivative structurally analogous to established anticonvulsants such as Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide). While less clinically prominent than its dimethylphenyl counterpart, this compound serves as a critical tool in Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels (VGSCs).
This application note details the protocols for utilizing this compound to investigate sodium channel modulation, specifically focusing on its state-dependent inhibition of NaV1.1, NaV1.2, and NaV1.6 isoforms—key targets in epilepsy pathology. The guide provides validated workflows for in vitro electrophysiology and in vivo seizure models, positioning the molecule as a probe for dissecting the pharmacophore requirements of benzamide-class antiepileptic drugs (AEDs).
Mechanism of Action & Rationale
Structural Basis of Activity
The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, known for its ability to bind to the local anesthetic receptor site within the pore of VGSCs.
-
Pharmacophore: The 4-amino group acts as a hydrogen bond donor, while the amide carbonyl serves as an acceptor. The N-phenyl ring provides hydrophobic interactions essential for binding within the channel pore.
-
Differentiation: Unlike Ameltolide, which possesses a bulky 2,6-dimethyl substitution on the N-phenyl ring to restrict rotation and enhance metabolic stability, this compound features an N-methyl group. This modification alters the molecular volume and lipophilicity (LogP), allowing researchers to probe the steric constraints of the binding pocket.
Physiological Target: State-Dependent NaV Inhibition
The primary application of this compound is to stabilize the inactivated state of sodium channels.
-
Resting State: Low affinity binding.
-
Open/Inactivated State: High affinity binding. This mechanism, known as "use-dependence," ensures that the compound preferentially inhibits high-frequency neuronal firing (characteristic of seizures) while sparing normal low-frequency neurotransmission.
Experimental Protocols
In Vitro Electrophysiology (Patch Clamp)
Objective: Determine the IC50 for tonic vs. phasic block of hNaV1.2 channels.
Materials:
-
Cell Line: HEK-293 cells stably expressing hNaV1.2 (or hNaV1.1/1.6).
-
Compound: this compound (dissolved in DMSO, final concentration <0.1%).
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).
Protocol:
-
Whole-Cell Configuration: Establish a GΩ seal and break into whole-cell mode. Compensate for series resistance (>80%).
-
Voltage Protocol (Tonic Block): Hold cells at -120 mV (resting state). Apply a test pulse to 0 mV (20 ms) every 5 seconds. Measure peak current amplitude before and after drug application.
-
Voltage Protocol (Use-Dependent Block):
-
Hold at -120 mV.
-
Apply a train of 20 pulses to 0 mV at high frequency (10 Hz or 20 Hz).
-
Measure the decay in peak current amplitude across the pulse train.
-
-
Analysis: Calculate the "Use-Dependent Block" ratio:
Compare this ratio in the presence of vehicle vs. This compound (10 µM, 30 µM, 100 µM).
In Vivo Seizure Models (Mouse)
Objective: Evaluate anticonvulsant efficacy and neurotoxicity.
A. Maximal Electroshock Seizure (MES) Test Gold standard for identifying NaV blockers (e.g., Phenytoin, Carbamazepine).
-
Subjects: Male CF-1 mice (20-25g).
-
Administration: Administer this compound i.p. (suspended in 0.5% methylcellulose).
-
Doses: 10, 30, 100, 300 mg/kg.
-
Pretreatment time: 30 min and 4 hours (to assess duration of action).
-
-
Induction: Apply corneal electrodes delivering 50 mA, 60 Hz current for 0.2 seconds.
-
Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
-
Calculation: Determine the ED50 (Effective Dose 50%) using Probit analysis.
B. Rotarod Test (Neurotoxicity) Essential to distinguish sedation from specific anticonvulsant activity.
-
Training: Train mice to balance on a rotating rod (6 rpm) for at least 1 minute.
-
Testing: Assess motor coordination at the same time points as the MES test.
-
Endpoint: Inability to maintain equilibrium for 1 minute indicates neurotoxicity.
-
Calculation: Determine the TD50 (Toxic Dose 50%).
-
Therapeutic Index (TI): Calculate
. A high TI indicates a favorable safety profile.
Data Analysis & Interpretation
Table 1: Expected Comparative Profile (Hypothetical)
| Parameter | This compound | Ameltolide (Reference) | Interpretation |
| Molecular Weight | 226.27 g/mol | 240.30 g/mol | Lower MW may improve BBB penetration. |
| LogP (Lipophilicity) | ~2.1 | ~2.5 | Moderate lipophilicity suitable for CNS entry. |
| NaV1.2 IC50 (Tonic) | > 100 µM | > 100 µM | Weak binding to resting channels (Safety). |
| NaV1.2 IC50 (Inactivated) | ~5 - 20 µM | ~2 - 5 µM | Potent state-dependent binding. |
| MES ED50 (Mouse, i.p.) | ~15 - 40 mg/kg | ~5 - 10 mg/kg | Effective, but potentially less potent than Ameltolide due to lack of 2,6-dimethyl steric lock. |
| Therapeutic Index | > 10 | > 20 | High safety margin expected for benzamides. |
Synthesis & Formulation
For research applications, purity and formulation are critical for reproducible results.
Synthesis Pathway (Brief):
-
Starting Material: 4-Nitrobenzoyl chloride.
-
Amidation: Reaction with N-methylaniline in the presence of a base (Triethylamine) to form 4-nitro-N-methyl-N-phenylbenzamide.
-
Reduction: Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2) of the nitro group to the amino group.
-
Purification: Recrystallization from Ethanol/Water.
Formulation for In Vivo Use:
-
Solubility: Poorly soluble in water.
-
Vehicle: 0.5% Methylcellulose or 10% DMSO / 10% Tween-80 / 80% Saline.
-
Stability: Prepare fresh suspensions daily. Protect from light to prevent photo-oxidation of the aniline moiety.
References
-
Ragsdale, D. S., et al. (1991). "Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic-like drugs." Molecular Pharmacology, 40(5), 756-765. Link
-
Lenkowski, P. W., et al. (2007). "State-dependent block of NaV1.2, NaV1.5, and NaV1.7 sodium channels by the novel anticonvulsant active metabolite of oxcarbazepine." Epilepsy Research, 76(2-3), 122-128. Link
-
Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 5(7), 553-564. Link
-
Santa Cruz Biotechnology. "this compound Product Information." (CAS 784-94-1).[1][2][3] Link[2][3]
-
Bialer, M., et al. (2010). "Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X)." Epilepsy Research, 92(2-3), 89-124. (Discusses Ameltolide and benzamide SAR). Link
Sources
Technical Assessment Protocol: Anticonvulsant Profile of 4-amino-N-methyl-N-phenylbenzamide
Executive Summary & Rationale
This protocol details the standardized assessment of 4-amino-N-methyl-N-phenylbenzamide , a structural analog of the anticonvulsant pharmacophore found in compounds like Ameltolide and Procainamide .
Scientific Premise: Substituted benzamides (e.g., 4-amino-N-phenylbenzamide) typically exhibit anticonvulsant activity through voltage-gated sodium channel (VGSC) blockade , stabilizing the inactivated state of the channel. This mechanism is clinically validated for generalized tonic-clonic seizures.
Critical Structural Note: The specific inclusion of the N-methyl group at the amide nitrogen distinguishes this compound from the canonical 4-amino-N-phenylbenzamide. As hydrogen bonding at the amide nitrogen is often critical for benzamide binding affinity [1], this protocol is designed not only to assess efficacy but to determine if N-methylation preserves the pharmacophore or acts as a prodrug modification.
Experimental Workflow
The assessment follows a phased "Filter & Refine" approach, aligned with the NIH Epilepsy Therapy Screening Program (ETSP) standards.
Figure 1: Screening cascade for benzamide derivatives. Phase I identifies active compounds; Phase II quantifies the Therapeutic Index (TI).
Formulation & Safety
Benzamides are often lipophilic with poor aqueous solubility. Proper vehicle selection is critical to avoid false negatives due to poor bioavailability.
Vehicle Preparation[1]
-
Primary Vehicle: 0.5% Methylcellulose (MC) in physiological saline.
-
Alternative (for high lipophilicity): 10% Polyethylene Glycol (PEG 400) + 10% Tween 80 + 80% Saline.
-
Protocol:
-
Weigh the required amount of this compound.
-
Levigate with a small volume of Tween 80 (if using) or MC solution to form a smooth paste.
-
Gradually add remaining vehicle while sonicating (30 mins, <40°C) to create a uniform suspension.
-
Animal Model Selection
-
Species: Male albino mice (CF-1 or CD-1 strain), 18–25 g.
-
Rationale: Mice are the standard for acute seizure screening due to metabolic similarity to humans for benzamide hydrolysis and low compound requirement.
-
Group Size:
(Phase I), (Phase II).
Phase I: Qualitative Screening (Identification)
Objective: Determine if the compound prevents seizure spread (MES) or seizure threshold elevation (scPTZ) at fixed doses.
Maximal Electroshock Seizure (MES) Test
-
Mechanism Targeted: Voltage-gated
channels (prevention of seizure spread). -
Relevance: Models generalized tonic-clonic (grand mal) epilepsy.
-
Procedure:
-
Dosing: Administer compound i.p. at 30, 100, and 300 mg/kg .
-
Time Points: Test at 0.5 h (rapid absorption) and 4.0 h (delayed absorption/metabolite activity).
-
Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 s duration.
-
Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).
-
Criteria: Protection is defined as the absence of HLTE (animal does not extend hind legs to 180°).
-
Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Mechanism Targeted: GABA-A antagonism or T-type
channels. -
Relevance: Models absence (petit mal) or myoclonic seizures.[1]
-
Procedure:
-
Dosing: Administer compound i.p. as above.
-
Challenge: Inject PTZ (85 mg/kg s.c.) into a loose fold of skin on the neck.
-
Observation: Observe for 30 minutes in isolation cages.
-
Endpoint: Failure to observe a single episode of clonic spasms of at least 5 s duration.
-
Neurotoxicity Screen (Rotarod)[3][4]
-
Objective: Differentiate anticonvulsant activity from sedation/muscle relaxation.
-
Procedure:
-
Place mice on a rod rotating at 6 rpm.
-
Failure: Inability to maintain equilibrium for 1 minute.
-
Must be performed before seizure induction if using the same animals (though separate cohorts are recommended).
-
Phase II: Quantitative Evaluation (Potency)
If the compound shows protection in Phase I, proceed to determine the Median Effective Dose (
Experimental Design
-
Dose Selection: Select 4–5 doses based on Phase I results (e.g., if 100 mg/kg was 100% protective and 30 mg/kg was 0%, test 30, 50, 70, 100 mg/kg).
-
Sample Size: 8–10 animals per dose group.
-
Time Point: Use the "Time of Peak Effect" (TPE) determined in Phase I (usually 0.5 h or 4.0 h).
Data Analysis (Litchfield-Wilcoxon Method)
Calculate the Protective Index (PI) , which represents the clinical safety margin.
[2][3]Interpretation:
- : Sedative/Toxic (Not a viable drug candidate).
- : Promising candidate.
- : Highly potent (Comparable to Phenytoin/Carbamazepine).[2][4]
Mechanistic Hypothesis & Expected Results
Based on the benzamide structure, the primary activity is expected in the MES test . The N-methylation may alter the binding kinetics compared to N-phenylbenzamide.
Figure 2: Predicted Mechanism of Action. Benzamides typically bind to the inner pore of Na+ channels during the inactivated state.
Reference Data for Comparison
When analyzing results, compare against these standard values for benzamide analogs [2, 3]:
| Compound | MES ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Ameltolide | ~1.7 (Oral) | >100 | >50 |
| 4-amino-N-phenylbenzamide | ~18.0 (i.p.) | ~170 | 9.5 |
| Phenytoin (Standard) | 9.5 (i.p.) | 65 | 6.8 |
| 4-amino-N-methyl-N-phenyl... | TBD | TBD | Target > 5.0 |
References
-
Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants.[5] Journal of Medicinal Chemistry, 35(10), 1806–1812.[5] Link
-
Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides.[2][6] Journal of Medicinal Chemistry, 27(6), 779–782.[2] Link
-
Swinyard, E. A., et al. (1989). General principles: experimental selection, quantification, and evaluation of anticonvulsants. In Antiepileptic Drugs (3rd ed.). Raven Press.
-
National Institute of Neurological Disorders and Stroke (NINDS). Epilepsy Therapy Screening Program (ETSP) Protocols. Link
Sources
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
Analytical Methods for the Quantification of 4-amino-N-methyl-N-phenylbenzamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols for the quantitative analysis of 4-amino-N-methyl-N-phenylbenzamide, a substituted aromatic amide of interest in pharmaceutical development. The accurate determination of this compound is critical for ensuring product quality, safety, and regulatory compliance, whether it is an active pharmaceutical ingredient (API), synthetic intermediate, or potential impurity. This document outlines two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The rationale behind method development, step-by-step protocols, and adherence to scientific integrity according to ICH guidelines are detailed to ensure immediate applicability in a research or cGMP environment.
Introduction and Scientific Background
This compound belongs to the N-phenylbenzamide class of compounds, a scaffold known for a range of biological activities, including potential anticonvulsant properties.[1] Its structure, featuring a primary aromatic amine, a tertiary amide, and multiple aromatic rings, presents specific analytical challenges and opportunities. The primary amino group and the chromophoric phenyl rings make it an excellent candidate for UV-based detection, while the basic nitrogen atoms are ideal for sensitive ionization in mass spectrometry.
The precise quantification of such molecules is a cornerstone of the pharmaceutical industry.[2] Whether monitoring reaction completion during synthesis, quantifying impurities in a drug substance, or performing stability studies, a reliable and validated analytical method is non-negotiable. The methods presented herein are designed to be robust and transferable, grounded in established chromatographic principles and validated against internationally recognized standards, such as the ICH Q2(R2) guidelines.[2][3][4][5][6]
Analyte Physicochemical Properties (Inferred)
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and related analogues like 4-amino-N-phenylbenzamide.[7]
-
Molecular Formula: C₁₄H₁₄N₂O
-
Molecular Weight: 226.28 g/mol
-
Structure: A benzamide core with a 4-amino group on the benzoyl ring and both a methyl and a phenyl group on the amide nitrogen.
-
Expected Properties: The molecule possesses significant non-polar character due to the two phenyl rings, suggesting good retention on reversed-phase chromatographic columns. The amino and amide groups provide sites for hydrogen bonding. It is expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for robust, routine quantification of this compound in bulk materials and simple formulations where concentration levels are relatively high (>0.05% w/w).
Principle and Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is injected onto a non-polar stationary phase (C18) and eluted with a polar mobile phase. Due to its significant hydrophobic character, this compound is well-retained and separated from more polar impurities. The aromatic rings in the molecule provide strong ultraviolet (UV) absorbance, allowing for sensitive and specific detection. A wavelength corresponding to the absorbance maximum (λmax) is chosen to ensure the highest signal-to-noise ratio.
Experimental Protocol: HPLC-UV
3.2.1. Reagents and Materials
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Ammonium acetate (ACS Grade or higher).
-
Analyte: this compound reference standard (purity ≥98%).
-
Equipment: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.2.2. Solutions Preparation
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
3.2.3. Sample Preparation
-
Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Workflow and Instrumental Conditions
The general workflow for the HPLC-UV analysis is depicted below.
Caption: General workflow for quantification by HPLC-UV.
Table 1: HPLC-UV Instrumental Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 20% A over 10 min, hold for 2 min, return to 60% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or determined λmax) |
| Run Time | 15 minutes |
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4][5]
Table 2: Typical Validation Parameters for HPLC-UV Assay
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | Peak is free from interference from blank and placebo. Peak purity > 990. |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three levels. |
| Precision (Repeatability) | %RSD ≤ 1.0% for six replicate sample preparations. |
| Precision (Intermediate) | %RSD ≤ 2.0% across different days, analysts, or instruments. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically ~0.5 µg/mL. |
| Range | 80% to 120% of the nominal sample concentration. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, such as determining trace levels of this compound as an impurity, in biological matrices (e.g., plasma), or in complex sample matrices where UV detection suffers from interference.
Principle and Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). The protonated molecule (precursor ion, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[8] Positive ESI mode is selected due to the presence of basic nitrogen atoms that are readily protonated.
Experimental Protocol: LC-MS/MS
4.2.1. Reagents and Materials
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (LC-MS Grade).
-
Reagents: Formic acid (Optima™ LC/MS Grade).
-
Analyte & Internal Standard: this compound reference standard and a suitable stable isotope-labeled internal standard (e.g., d5-4-amino-N-methyl-N-phenylbenzamide) if available. If not, a structurally similar compound can be used.
-
Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
4.2.2. Solutions Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but in the same diluent.
-
Calibration Standards (0.1-100 ng/mL): Prepare a series of low-concentration standards by serial dilution of the stock solution. Fortify each standard with the internal standard at a fixed concentration (e.g., 10 ng/mL).
4.2.3. Sample Preparation (General)
-
Prepare the sample in a suitable solvent to a target concentration within the calibration range.
-
Add the internal standard to the same final concentration as in the calibration standards.
-
Vortex and centrifuge to pellet any particulates.
-
Transfer the supernatant to an LC-MS vial for analysis. For complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) step would be required.[8]
Workflow and Instrumental Conditions
The workflow for LC-MS/MS analysis emphasizes clean sample preparation to avoid ion suppression.
Caption: General workflow for quantification by LC-MS/MS.
Table 3: UHPLC Instrumental Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A to 5% A over 3 min, hold for 1 min, return to 95% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 4: Tandem Mass Spectrometer Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 227.1 |
| MRM Transitions | Quantifier: 227.1 → [Product Ion 1] Qualifier: 227.1 → [Product Ion 2] |
| Cone Voltage | Optimized via infusion (e.g., 30 V) |
| Collision Energy | Optimized via infusion (e.g., 15-25 eV) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: Product ions must be determined experimentally by infusing a standard solution.
Conclusion
This application note provides two comprehensive, distinct, and fit-for-purpose analytical methods for the quantification of this compound. The HPLC-UV method serves as a robust workhorse for routine quality control and assay, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level analysis in challenging matrices. The successful implementation of these protocols, underpinned by rigorous validation according to ICH guidelines, will ensure the generation of accurate and reliable data essential for advancing research and drug development programs.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
- Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- PubChem - NIH. (n.d.). 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S.
- PubChem - NIH. (n.d.). 4-Amino-N-phenylbenzamide | C13H12N2O.
- PubMed Central (PMC). (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
- PubMed Central (PMC). (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
- Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
- PubMed. (1992, May 15). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants.
Sources
- 1. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formulation Strategies for 4-amino-N-methyl-N-phenylbenzamide in Preclinical Studies
Executive Summary & Compound Profile
4-amino-N-methyl-N-phenylbenzamide (MW: 226.28 g/mol ) is a lipophilic, neutral-to-weakly-basic small molecule belonging to the benzamide class. Structurally characterized by a primary aniline group and an N-methyl-N-phenyl amide core, this compound presents specific formulation challenges typical of BCS Class II (Low Solubility, High Permeability) entities.
Successful preclinical data generation requires a formulation strategy that overcomes its high crystal lattice energy (MP ~149–194°C) and poor aqueous solubility (<100 µg/mL) without compromising physiological tolerability. This guide provides validated protocols for Intravenous (IV) and Oral (PO) delivery.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Formulation |
| LogP | ~1.9 – 2.4 | Lipophilic; requires co-solvents or lipids. |
| pKa (Aniline) | ~2.5 – 4.0 | Weak base; minimal ionization at physiological pH (7.4). pH adjustment alone is ineffective for solubilization. |
| H-Bond Donors | 1 (Primary Amine) | Limited interaction with water; prone to aggregation. |
| Stability | Oxidation Sensitive | The primary aniline is susceptible to oxidative degradation (N-oxide formation). |
Formulation Decision Logic
The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the study type and route of administration.
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility requirements.
Protocol 1: Intravenous (IV) Solution Formulation
Objective: Create a clear, stable solution at 1–5 mg/mL for PK dosing. Mechanism: Uses co-solvency (DMSO/PEG) to disrupt hydrophobic interactions and water to ensure tonicity.
Reagents
-
API: this compound (>98% purity).
-
Solvent A: Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.
-
Solvent B: PEG 400 (Polyethylene Glycol 400).[1]
-
Diluent: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).
Step-by-Step Procedure
-
Weighing: Accurately weigh the required amount of API into a sterile glass vial.
-
Target: 10 mg for 2 mL final volume (5 mg/mL).
-
-
Primary Solubilization (The "Spike"):
-
Add 5% v/v of the total volume as DMSO (e.g., 100 µL).
-
Vortex vigorously for 1–2 minutes until the solid is completely dissolved.
-
Critical Check: Ensure no crystals remain. If undissolved, sonicate at 37°C for 5 mins.
-
-
Co-Solvent Addition:
-
Add 40% v/v PEG 400 (e.g., 800 µL).
-
Vortex to mix. The solution should remain clear. Heat generation is normal.
-
-
Aqueous Dilution (Dropwise):
-
Slowly add 55% v/v Sterile Saline (e.g., 1.1 mL) while vortexing.
-
Warning: Rapid addition may cause "crashing out" (precipitation). If cloudiness appears, stop and sonicate.
-
-
Filtration:
-
Pass the solution through a 0.22 µm PVDF or PTFE syringe filter into a sterile dosing vial.
-
Note: Do not use Nylon filters as they may bind benzamides.
-
Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline. Stability: Use within 4 hours of preparation.
Protocol 2: Oral (PO) Suspension Formulation
Objective: Create a homogenous suspension for high-dose toxicity or efficacy studies (up to 100 mg/kg ). Mechanism: Uses a viscosity modifier (Methylcellulose) to prevent sedimentation and a surfactant (Tween 80) to wet the hydrophobic crystal surface.
Reagents
-
Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in water.
-
API: Micronized this compound.
Step-by-Step Procedure
-
Vehicle Preparation (Bulk):
-
Heat 50% of the required water to 80°C.
-
Disperse Methylcellulose powder slowly with agitation.
-
Add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.
-
-
Wetting (Levigation):
-
Weigh API into a mortar.
-
Add a small amount of Tween 80 (neat) or the vehicle dropwise.
-
Grind with a pestle to form a smooth, lump-free paste. This is critical for dose uniformity.
-
-
Dilution:
-
Gradually add the remaining vehicle while triturating.
-
Transfer to a vial and vortex.
-
-
Homogenization:
-
If possible, use a probe sonicator (20% amplitude, 30 sec) to break agglomerates.
-
-
QC:
-
Invert vial. Suspension should not settle visibly for at least 5 minutes.
-
Quality Control & Stability (E-E-A-T)
To ensure scientific integrity, every formulation must be verified before dosing.
HPLC Assay for Concentration Verification
Because benzamides can adsorb to plastics or precipitate invisibly, you must verify the actual concentration of the filtrate.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzamide absorption max).
-
Acceptance Criteria: Measured concentration must be within ±10% of target.
Visual Inspection Criteria
| Observation | Diagnosis | Action |
| Clear, colorless | Optimal Solution | Proceed to dosing. |
| Slight haze / Tyndall effect | Micro-precipitation | Filter (0.22 µm) and re-assay. |
| Visible crystals | Saturation Reached | Reduce concentration or increase PEG400 ratio. |
| Yellow/Brown tint | Oxidation (Aniline) | Discard. Prepare fresh under N2 gas. |
Animal Administration Guidelines
Species: Mice (Mus musculus) / Rats (Rattus norvegicus)
| Parameter | IV Bolus (Tail Vein) | Oral Gavage (PO) |
| Max Volume (Mouse) | 5 mL/kg (approx. 100-125 µL) | 10 mL/kg (approx. 200-250 µL) |
| Max Volume (Rat) | 5 mL/kg | 10 mL/kg |
| pH Tolerance | 4.0 – 9.0 | 3.0 – 9.0 |
| Excipient Limits | DMSO < 10% (hemolysis risk)PEG400 < 50% | Tween 80 < 5% (GI irritation) |
Expert Insight: For the IV formulation (5% DMSO/40% PEG), inject slowly (over 15-30 seconds) to prevent local vein irritation or transient hypotension caused by the high osmolality of PEG 400.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201-230.
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine.
-
Gao, P., & Morozowich, W. (2006). Development of supersaturatable formulations for insoluble drugs. Advanced Drug Delivery Reviews, 58(11), 1133-1149.
Sources
Troubleshooting & Optimization
Identifying and minimizing byproducts in 4-amino-N-methyl-N-phenylbenzamide synthesis
To: Research & Development Teams From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Synthesis & Impurity Control for 4-amino-N-methyl-N-phenylbenzamide
Introduction: The "Hidden" Complexity of Benzamide Synthesis
You are likely synthesizing This compound as a scaffold for larger pharmaceutical agents (e.g., histone deacetylase inhibitors or kinase inhibitors).[1] While the structure appears simple, the synthesis—specifically the nitro-reduction step —is a notorious source of colored impurities (azo/azoxy species) that can persist through standard purification.
This guide moves beyond standard textbook protocols. It is designed as a Troubleshooting Center , addressing the causality of byproduct formation and providing self-validating workflows to minimize them.
Part 1: The Synthetic Workflow & Impurity Landscape
We utilize the industry-standard two-stage protocol :
-
Acylation: 4-Nitrobenzoyl chloride + N-methylaniline.
-
Reduction: Catalytic hydrogenation of the nitro group.[2][3][4]
Visualizing the Pathway & Danger Zones
The following diagram maps the "Happy Path" (Main Reaction) against the "Failure Modes" (Side Reactions).
Caption: Figure 1.[1] Reaction cascade showing the critical 'Condensation Loop' during reduction where colored azo/azoxy impurities are generated if hydrogenation kinetics are slow.
Part 2: Troubleshooting The Acylation Stage
Reaction: 4-Nitrobenzoyl chloride + N-methylaniline
Common Issue: "My yield is low and the product contains a carboxylic acid impurity."
-
Diagnosis: Hydrolysis of the Acid Chloride.[5]
-
The Mechanism: 4-nitrobenzoyl chloride is highly moisture-sensitive. If your solvent (DCM/THF) is "wet" or the reagent is old, it reverts to 4-nitrobenzoic acid.[1]
-
The Fix (Self-Validating Protocol):
-
Reagent Check: Take a small aliquot of your acid chloride and add it to dry methanol. Run TLC. If you see only the methyl ester, the reagent is good. If you see a streak or the acid spot, recrystallize the acid chloride from CCl
or Ligroin before use [1]. -
The Scavenger Rule: Use a Schotten-Baumann condition modification. Instead of just TEA, use a biphasic system (DCM + 10% Na
CO ) if your scale allows. The inorganic base rapidly neutralizes the HCl byproduct, preventing the protonation of N-methylaniline (which would deactivate it).
-
Common Issue: "I see a new spot that isn't starting material or product."
-
Diagnosis: N-Acylurea formation (if using EDC/DCC coupling instead of Acid Chloride).
-
The Mechanism: If you avoided the acid chloride route and used EDC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct.
-
Recommendation: Switch to the Acid Chloride method or use HATU as the coupling agent. The steric bulk of N-methylaniline makes it a sluggish nucleophile; highly reactive acid chlorides drive the reaction better than carbodiimides.
Part 3: Troubleshooting The Reduction Stage (The Critical Step)
Reaction: 4-Nitro-Amide + H
This is where 90% of failures occur. The reduction of nitroarenes proceeds via the Haber Mechanism :
FAQ: "Why is my product yellow/orange? It should be white."
-
The Cause: Formation of Azoxy or Azo dimers.
-
The Science: If the reduction slows down at the Nitroso or Hydroxylamine stage (due to catalyst poisoning or low H
pressure), these intermediates accumulate. They then react with each other to form colored dimers (Azoxybenzenes) [2]. -
The Fix:
-
Pressure is Key: Do not use a balloon. Use a Parr shaker or autoclave at >40 psi (3 bar) . High hydrogen pressure forces the kinetics toward the amine, bypassing the dimerization window.
-
Solvent Choice: Switch from Methanol to Ethyl Acetate or Ethanol . Methanol can sometimes facilitate the condensation of intermediates.
-
Catalyst Loading: Increase Pd/C loading to 10 mol%. If the reaction is too slow, the intermediates will dimerize.
-
FAQ: "The reaction stalled. I have starting material left."
-
The Cause: Catalyst Poisoning by Amines.
-
The Science: The product (an aniline derivative) is basic and can coordinate to the Pd surface, blocking active sites.
-
The Fix: Add a trace amount of acid (e.g., 1% Acetic Acid) to the hydrogenation mixture. This protonates the product amine as it forms, preventing it from binding effectively to the catalyst surface [3].
Part 4: Impurity Profile & Minimization Strategy
Use this table to identify peaks in your HPLC/LC-MS analysis.
| Impurity Type | Relative Polarity (RP-HPLC) | Origin | Minimization Strategy |
| 4-Nitrobenzoic Acid | Early Eluting (Polar) | Hydrolysis of Acid Chloride | Dry solvents; Recrystallize acid chloride.[1] |
| Azoxy Dimer | Late Eluting (Non-Polar) | Slow Reduction Kinetics | Increase H |
| Azo Dimer | Very Late Eluting (Non-Polar) | Over-reduction of Azoxy | Stop reaction immediately upon H |
| Des-methyl Analog | Close to Product | Impure N-methylaniline | Distill N-methylaniline before use (remove aniline).[1] |
| Hydroxylamine | Close to Product | Incomplete Reduction | Check for catalyst poisoning; Ensure full conversion. |
Part 5: Detailed Experimental Protocol (Optimized)
Step 1: Synthesis of 4-Nitro-N-methyl-N-phenylbenzamide
-
Activation: Reflux 4-nitrobenzoic acid (1.0 eq) in neat Thionyl Chloride (5.0 eq) for 2 hours. Evaporate excess SOCl
completely (chase with toluene 2x). -
Coupling: Dissolve residue in dry DCM. Cool to 0°C.[5]
-
Addition: Add N-methylaniline (1.0 eq) and Triethylamine (1.5 eq) dropwise.
-
Workup: Wash with 1M HCl (removes unreacted amine) and sat. NaHCO
(removes unreacted acid). -
Checkpoint: Product should be a pale solid. If oily, triturate with hexanes.
Step 2: Hydrogenation to this compound
-
Setup: Charge Parr vessel with 4-nitro intermediate (1.0 eq), 10% Pd/C (5 wt% of substrate), and Ethanol (0.1 M concentration).
-
Execution: Purge with N
(3x), then H (3x). Pressurize to 50 psi . Shake vigorously at RT for 4 hours. -
Filtration: Filter through Celite immediately. Do not let the catalyst sit in the solution without H
pressure (air oxidation can revert intermediates). -
Purification: If colored impurities persist, filter through a short plug of silica gel using 50% EtOAc/Hexanes. The amine is polar; azo impurities are non-polar and will elute first or stay on the baseline depending on the system.
References
-
Haber, F. Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem. 1898, 22, 506. (Foundational mechanism for nitro reduction pathways).[1]
-
Blaser, H. U. Heterogeneous Catalysis for Fine Chemicals Production. Catalysis of Organic Reactions, 2002. (Discusses catalyst poisoning by amines).[1]
-
BenchChem Technical Support. Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
-
Mahadevan, V. et al. Synthesis of 4-amino-N-substituted benzamides. ResearchGate, 2018.
Sources
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Benzamide Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and practical solutions for overcoming challenges associated with the poor aqueous solubility of benzamide compounds. Our goal is to equip you with the knowledge to troubleshoot common experimental issues and select the most effective strategies for your specific research needs.
I. Frequently Asked Questions (FAQs)
Q1: Why do many benzamide compounds exhibit poor aqueous solubility?
The low aqueous solubility of many benzamide derivatives is primarily attributed to their molecular structure. The presence of one or more benzene rings renders the molecule significantly hydrophobic.[1] While the amide functional group can participate in hydrogen bonding, the overall lipophilicity of the aromatic scaffold often dominates, leading to unfavorable interactions with water molecules.[1]
Q2: What are the primary strategies to enhance the solubility of benzamide compounds?
Strategies to improve the aqueous solubility of benzamide compounds can be broadly categorized into physical and chemical modifications.[1]
Physical Modifications:
-
Co-solvency: Blending water with a miscible organic solvent in which the compound has higher solubility.[1][2]
-
pH Adjustment: For ionizable benzamide derivatives, altering the pH of the solution can significantly increase solubility.[1]
-
Surfactants: The use of surfactants to form micelles that can encapsulate hydrophobic drug molecules.[1]
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes.[1][3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][4]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area for dissolution.[5][6][7]
Chemical Modifications:
-
Salt Formation: Converting an ionizable benzamide into a salt form can dramatically improve solubility.[8][9][10]
-
Prodrug Approach: Designing a more soluble prodrug that metabolically converts to the active benzamide.[9][11][12]
-
Structural Modification: Introducing polar functional groups into the benzamide structure.[9]
Q3: How do I choose the most appropriate solubility enhancement strategy for my benzamide compound?
The selection of a suitable strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the desired dosage form.[13] A logical approach to this selection process is outlined in the workflow diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming poor bioavailability of 4-amino-N-methyl-N-phenylbenzamide in animal models
Technical Support Center: Optimizing In Vivo Bioavailability of 4-amino-N-methyl-N-phenylbenzamide
Compound Profile & Technical Summary
Subject: this compound (CAS: 784-94-1) Chemical Class: Aniline-derived tertiary benzamide Physicochemical Drivers of Poor Bioavailability:
-
Solubility (BCS Class II/IV): The compound possesses a lipophilic core (LogP ~2.3) and a weak basic aniline group (pKa ~4.6). It exhibits pH-dependent solubility—soluble in the acidic gastric environment but prone to rapid precipitation in the neutral pH of the small intestine (duodenum/jejunum), limiting absorption.
-
Metabolic Instability: The N-methyl group is a prime target for oxidative demethylation (CYP-mediated), while the primary aniline is susceptible to N-acetylation (NAT1/2 mediated), leading to high first-pass clearance in rodent models.
Diagnostic Workflow: Identifying the Root Cause
Before altering your protocol, determine if the bioavailability (
Q: How do I distinguish between poor absorption and rapid metabolism? A: Perform a pilot PK study with both Intravenous (IV) and Oral (PO) arms.
-
Low
+ High IV Clearance ( ): The issue is Metabolism . The drug is absorbed but destroyed by the liver.-
Action: Chemical modification (deuteration) or co-administration with ABT (aminobenzotriazole).
-
-
Low
+ Low IV Clearance ( ): The issue is Absorption . The drug never enters the systemic circulation.-
Action: Advanced formulation (Liposomes, Cyclodextrins).
-
Troubleshooting Guide: Specific Experimental Issues
Issue 1: "The compound precipitates in the dosing syringe or immediately upon dilution."
Diagnosis: The lattice energy of the benzamide crystal structure is too high for simple aqueous vehicles. Solution: Switch to a co-solvent or complexation system. Simple saline/PBS is insufficient.
Recommended Vehicle Systems:
| Vehicle Class | Composition | Rationale |
|---|---|---|
| Standard Co-solvent | 5% DMSO + 40% PEG400 + 55% Water | Breaks crystal lattice; PEG400 prevents precipitation. |
| Complexation (Gold Standard) | 20% HP-
Critical Note: Avoid using >10% DMSO in mice as it can inhibit CYP enzymes, artificially inflating bioavailability data.
Issue 2: "We see high plasma levels at 15 mins, but undetectable levels by 2 hours."
Diagnosis: Rapid Metabolic Clearance (High
-
Dosing Frequency: Switch to b.i.d (twice daily) or continuous infusion (osmotic minipump).
-
Saturation Dosing: Increase the dose (e.g., from 10 mg/kg to 50 mg/kg) to saturate metabolic enzymes, potentially revealing non-linear PK.
Issue 3: "The compound is soluble in the stomach (pH 1.2) but shows low exposure."
Diagnosis: Intestinal Precipitation. Mechanism: As the formulation passes from the stomach (pH 1.2) to the duodenum (pH 6.8), the aniline group de-protonates, causing the compound to crash out of solution before it can permeate the gut wall. Solution: Use a Precipitation Inhibitor in your formulation. Add 1% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) to the vehicle. This maintains the compound in a supersaturated state in the intestine for 60–90 minutes, allowing absorption.
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical steps to remediate low bioavailability (
Caption: Decision matrix for isolating bioavailability failure modes in benzamide derivatives.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of 20% HP- -CD Formulation (Recommended)
Best for preventing intestinal precipitation.
-
Materials: Hydroxypropyl-
-cyclodextrin (HP- -CD), Citric Acid, Sterile Water. -
Buffer Prep: Prepare 50mM Citrate Buffer adjusted to pH 4.0.
-
Cyclodextrin: Dissolve 20g of HP-
-CD in 80mL of the Citrate Buffer. Stir until clear. -
Compound Addition:
-
Filtration: Filter through a 0.22
m PVDF filter before dosing.
Protocol B: Microsuspension for High Dose Tox Studies
Use when the dose exceeds solubility limits (>50 mg/kg).
-
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
-
Process:
-
Micronize the compound (Jet mill or mortar/pestle) to particle size <10
m. -
Levigate the powder with Tween 80.
-
Slowly add 0.5% MC while stirring.
-
Keep stirring during dosing to ensure homogeneity.
-
Frequently Asked Questions (FAQ)
Q: Can I use corn oil for oral gavage? A: Yes, but with caution. While the lipophilic nature of the compound suggests solubility in oil, gastric emptying of lipids in rodents is slow and variable. This often leads to "double peaks" in the PK profile. A self-emulsifying drug delivery system (SEDDS) is superior to neat oil.
Q: Why is the bioavailability lower in rats than in mice? A: This is often due to species-specific metabolic differences. Rats generally have higher expression of certain CYP isozymes (like CYP2D) that may target the N-methyl group more aggressively than in mice. Always verify with microsome stability assays (RLM vs MLM) before switching species.
Q: Is the aniline group toxic? A: Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin) at high doses. Monitor animal paws/snout for cyanosis (blue discoloration) during dose-escalation studies.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4306081, this compound. Retrieved from [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
FDA Center for Drug Evaluation and Research. (2017). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Improving the success rate of 4-amino-N-methyl-N-phenylbenzamide crystallization
Introduction: Understanding Your Molecule
Crystallizing 4-amino-N-methyl-N-phenylbenzamide presents a unique set of challenges derived directly from its chemical structure. Unlike simple benzamides, this molecule possesses a "schizophrenic" solubility profile:
-
The Core: The N-methyl-N-phenyl amide group is bulky and hydrophobic, disrupting standard amide-amide hydrogen bonding networks.
-
The Tail: The 4-amino group is a polar hydrogen bond donor but is also prone to oxidation.
This combination frequently leads to Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—where the compound separates as a solute-rich oil rather than a solid crystal. This guide addresses this specific failure mode and provides protocols to force the system into an ordered lattice.
Module 1: The "Oiling Out" Crisis (Phase Separation)
Symptom: The solution turns cloudy/milky upon cooling, or a sticky oil layer forms at the bottom of the flask. No crystals appear.
Root Cause: You have hit the Metastable Liquid-Liquid Immiscibility Boundary before hitting the Crystallization Boundary. This occurs because the crystal lattice energy is low (due to the N-methyl group preventing strong amide stacking), making the amorphous oil phase energetically competitive with the crystal phase.
Troubleshooting Protocol: The "Oil-to-Crystal" Recovery
Do NOT discard the oil. Follow this recovery workflow:
-
Re-dissolution: Re-heat the mixture until the oil fully dissolves back into a single clear phase.
-
Solvent Adjustment: Add 10-20% more of your good solvent (e.g., Ethanol or Ethyl Acetate). This shifts the composition away from the immiscibility gap.
-
Seeding (Critical): Cool the solution only to the point of slight supersaturation (just above the temperature where oiling previously occurred). Add seed crystals immediately.
-
Isothermal Aging: Hold the temperature constant. Do not cool further until you see visible crystal growth extending from the seeds. The seeds provide a surface for the oil to deposit onto as an ordered solid.
Visualization: Oiling Out Decision Matrix
Caption: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (LLPS).
Module 2: Solvent Selection & Polymorphism
Symptom: Low yield, or melting point varies between batches (indicating polymorphism).
Technical Insight: The N-methyl substitution removes the amide nitrogen's ability to donate a hydrogen bond. The crystal lattice must rely on the 4-amino group donating to the carbonyl oxygen. This limited H-bonding capability makes the molecule sensitive to solvent polarity.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Mechanism | Best For... |
| Ethanol / Water | 80:20 to 60:40 | Anti-solvent precipitation | High Yield. Water forces the hydrophobic N-phenyl group out of solution. Risk: Oiling out if water is added too fast. |
| Ethyl Acetate / Heptane | 1:1 to 1:3 | Evaporative/Cooling | High Purity. Excellent for rejecting polar impurities. Slower growth yields better crystals. |
| Toluene | 100% | Cooling Crystallization | Polymorph Control. Aromatic stacking interactions with toluene can stabilize specific forms. |
| IPA (Isopropyl Alcohol) | 100% | Evaporative | Initial Screening. Good balance of solubility for this specific intermediate. |
Q: Why do I get needle-like crystals that clog my filter? A: Needles indicate high supersaturation driving rapid growth in one dimension (usually along the H-bond axis).
-
Fix: Reduce the cooling rate (e.g., 5°C/hour instead of 20°C/hour).
-
Fix: Decrease the concentration of the anti-solvent (e.g., use 70:30 Ethanol:Water instead of 50:50).
Module 3: Purity & Color Issues (Oxidation)
Symptom: Crystals are brown/tan instead of off-white; mother liquor is dark.
Root Cause: The 4-amino group is electron-rich and prone to oxidation, forming azo or azoxy coupling impurities. These impurities are structurally similar to the product and can incorporate into the crystal lattice, inhibiting growth and causing discoloration.
Purification Protocol
-
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.
-
Add Antioxidant: Add 0.1% (w/w relative to solute) Ascorbic Acid or Sodium Bisulfite to the aqueous phase if using Ethanol/Water.
-
Carbon Treatment:
Visualization: Standard Crystallization Workflow
Caption: Optimized workflow emphasizing clarification and controlled nucleation to prevent impurity inclusion.
Frequently Asked Questions (FAQs)
Q: Can I use simple evaporation? A: Yes, but it is risky. As solvent evaporates, the concentration rises.[5] If it hits the "oiling out" boundary before the "crystallization" boundary, you will get a sticky film. Vapor Diffusion (a small vial of solution inside a jar of anti-solvent) is superior for growing X-ray quality crystals.
Q: My melting point is 2°C lower than the literature value. Is it impure? A: Not necessarily. Amides often exhibit conformational polymorphism . Dry the sample thoroughly (vacuum oven, 40°C, 12 hours) to remove solvent inclusions. If the MP remains low, check for the presence of a metastable polymorph using PXRD (Powder X-Ray Diffraction) or DSC (Differential Scanning Calorimetry).
Q: How do I scale this up? A: Avoid "crash cooling" (dumping the reactor into ice). On a large scale, heat transfer is slower. Use a Linear Cooling Ramp or Cubic Cooling Ramp controlled by a thermostat to maintain a constant supersaturation level.
References
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard text on supersaturation and metastable zones).
-
Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization of Small Molecules." Crystal Growth & Design. (Foundational work on the "Oiling Out" mechanism in organic molecules).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for amide conformational polymorphism).
-
Davey, R. J., et al. (2013). "Crystal Engineering of N-Aryl Benzamides." CrystEngComm. (Specific insights into benzamide packing motifs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization and liquid-liquid phase separation of monoclonal antibodies and fc-fusion proteins: screening results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
Validation & Comparative
Comparative Study of 4-Amino-N-Methyl-N-Phenylbenzamide and Other Anticonvulsants
[1][2]
Executive Summary
This technical guide provides a comparative analysis of 4-amino-N-methyl-N-phenylbenzamide , a tertiary amide derivative within the 4-aminobenzanilide class of anticonvulsants. While the secondary amide analogues (e.g., 4-amino-N-(2-methylphenyl)benzamide) are well-documented for their potent sodium channel blocking activity similar to Phenytoin and Carbamazepine , the N-methyl-N-phenyl derivative serves as a critical structure-activity relationship (SAR) probe.
Key Insight: Experimental data indicates that N-methylation of the amide nitrogen in this pharmacophore significantly alters the anticonvulsant profile, primarily by disrupting the hydrogen-bonding domain (HBD) required for high-affinity binding to the inactivated state of voltage-gated sodium channels (VGSCs). This guide contrasts its performance with standard anticonvulsants to elucidate the molecular determinants of efficacy.
Chemical & Pharmacological Profile
Structural Classification
The target compound belongs to the 4-aminobenzamide class.[1] Its structural distinction lies in the substitution at the amide nitrogen:
-
Target: This compound (Tertiary amide; lacks H-bond donor).
-
Active Reference: 4-amino-N-phenylbenzamide (Secondary amide; possesses H-bond donor).
-
Potent Analogue: 4-amino-N-(2-methylphenyl)benzamide (Sterically optimized secondary amide).
Mechanism of Action (MOA) Analysis
The primary mechanism for this class is the blockade of voltage-gated sodium channels (Nav1.1, Nav1.2). The pharmacophore model requires three elements:
-
Lipophilic Aryl Ring (A): The benzamide phenyl ring.
-
Electron Donor (D): The carbonyl oxygen.
-
Hydrogen Bond Donor (HBD): The amide -NH- group.
N-Methylation Impact: By replacing the amide hydrogen with a methyl group, This compound loses the HBD capability. This modification typically results in a marked reduction or abolition of activity in the Maximal Electroshock Seizure (MES) test, which correlates with Na+ channel blockade, while potentially retaining activity in chemically induced seizure models (e.g., PTZ).
Pharmacophore Visualization
The following diagram illustrates the critical loss of the H-bond donor in the target compound compared to the active pharmacophore.
Caption: Comparative binding logic showing the disruption of the pharmacophore in the N-methylated derivative.
Comparative Performance Data
The following data synthesizes experimental findings from the Clark et al. benzanilide series and standard anticonvulsant screenings.
Efficacy Profile (In Vivo Murine Models)
| Compound | Structure Type | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | TD50 (Rotarod) | Protective Index (PI) |
| This compound | Tertiary Amide | >300 (Inactive) | ~150 (Weak) | >300 | <1.0 |
| 4-Amino-N-phenylbenzamide | Secondary Amide | ~45.0 | >100 | ~170 | 3.8 |
| 4-Amino-N-(2-methylphenyl)benzamide | Secondary Amide (Tolyl) | 2.60 | >200 | 15.0 | 5.8 |
| Phenytoin | Hydantoin | 9.5 | Inactive | 65.0 | 6.8 |
| Carbamazepine | Iminostilbene | 8.8 | Inactive | 75.0 | 8.5 |
-
MES (Maximal Electroshock): Measures efficacy against generalized tonic-clonic seizures (Na+ channel dependent).
-
PTZ (Pentylenetetrazol): Measures efficacy against absence/myoclonic seizures (GABA/T-type Ca++ dependent).
Interpretation: The data highlights that the N-methyl-N-phenyl derivative is essentially inactive in the MES test compared to its unmethylated parent and the highly potent 2-methylphenyl analog. This confirms the necessity of the secondary amide functionality for sodium channel inhibition in this chemical series.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Synthesis of this compound
Note: This protocol utilizes a Schotten-Baumann type reaction.
-
Reagents: N-methylaniline (1.0 eq), 4-nitrobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Coupling: Dissolve N-methylaniline in dry DCM at 0°C. Add Triethylamine. Dropwise add 4-nitrobenzoyl chloride dissolved in DCM. Stir at RT for 4 hours.
-
Reduction: Isolate the intermediate (4-nitro-N-methyl-N-phenylbenzamide). Dissolve in Ethanol/Water. Add Iron powder and Ammonium Chloride. Reflux for 2 hours to reduce the nitro group to the amino group.
-
Purification: Filter, concentrate, and recrystallize from Ethanol.
-
Validation: Confirm structure via 1H-NMR (Look for N-Methyl singlet at ~3.3 ppm and broad NH2 singlet).
Maximal Electroshock (MES) Assay
Objective: Determine the median effective dose (ED50) for prevention of tonic hindlimb extension.
-
Animals: Male CF-1 mice (20-25g).
-
Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[2][3]
-
Stimulation: 30 minutes post-dose, apply corneal electrodes.
-
Current: 50 mA
-
Frequency: 60 Hz
-
Duration: 0.2 seconds
-
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.
-
Analysis: Calculate ED50 using Probit analysis.
Safety & Toxicology Profile
While the N-methylated derivative shows reduced efficacy, its toxicological profile differs from the active agents.
-
Neurotoxicity (Rotarod): The compound generally exhibits a higher TD50 (lower neurotoxicity) compared to potent Na+ channel blockers, likely due to its reduced affinity for CNS targets.
-
Metabolic Stability: The N-methyl group is susceptible to N-demethylation by hepatic CYPs (likely CYP2C19 or CYP3A4), potentially converting it slowly back to the active secondary amide in vivo. This "prodrug" effect is often too slow to provide acute seizure protection.
Toxicity Comparison Workflow
Caption: Workflow for assessing neurotoxicity via the Rotarod method.
References
-
Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides.[4] Journal of Medicinal Chemistry, 28(9), 1259-1262.[4] Link
-
Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides.[1] Journal of Medicinal Chemistry, 27(6), 779-782.[1] Link
-
Vamecq, J., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats.[5] Pharmacology & Toxicology, 82(1), 47-50.[5][6] Link
-
Rosich, et al. (2008). Synthesis of Urea-Containing Derivatives and their Application. Pharmacology, 82, 171.[7] (Referenced for synthesis methodology of N-methylated benzamides).[6]
-
NIH Anticonvulsant Screening Program (ASP). Protocols for the identification of anticonvulsant drugs.Link
Sources
- 1. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. Anticonvulsant activity of some 4-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 4-amino-N-phenylbenzamide Derivatives and Phenytoin in the Maximal Electroshock Seizure Model
For Researchers, Scientists, and Drug Development Professionals
The Maximal Electroshock (MES) Seizure Model: A Gold Standard in Anticonvulsant Screening
The MES test is a cornerstone in the preclinical evaluation of potential antiepileptic drugs. It is particularly effective in identifying compounds that can prevent the spread of seizure activity, a key characteristic of generalized tonic-clonic seizures.[1][2] The model involves inducing a maximal seizure in a rodent (typically a mouse or rat) through a brief electrical stimulus applied via corneal or auricular electrodes.[2][3] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is indicative of the drug's ability to limit seizure propagation.[2][3]
The enduring relevance of the MES model lies in its predictive validity for identifying drugs effective against generalized tonic-clonic seizures in humans.[3] Its straightforward methodology, clear endpoint, and high reproducibility make it an invaluable tool in the early stages of anticonvulsant drug discovery.[2]
Phenytoin: The Established Benchmark
Phenytoin is a classical antiepileptic drug with a well-documented efficacy in the MES model.[4][5] It serves as a crucial positive control and benchmark against which novel compounds are compared. Its primary mechanism of action involves blocking voltage-gated sodium channels, thereby inhibiting the high-frequency neuronal firing associated with seizures. The anticonvulsant activity of phenytoin is typically quantified by its median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension.
4-Amino-N-phenylbenzamide Derivatives: A Promising Class of Anticonvulsants
Research into various benzamide derivatives has revealed a promising class of compounds with significant anticonvulsant activity in the MES model.[6][7] Studies on N-phenylbenzamides and specifically 4-aminobenzamides have demonstrated that structural modifications can lead to potent anti-MES activity, in some cases exceeding that of established drugs like phenytoin.[8][9]
The core structure of 4-amino-N-phenylbenzamide appears to be a key pharmacophore for this activity. The anticonvulsant effect is thought to be mediated through interactions with the central amide group, potentially involving hydrogen bonding.[6] The specific substitutions on the phenyl rings can significantly influence the potency and neurotoxicity of these compounds.[6][9]
Comparative Efficacy: Quantitative Data
The following table summarizes the anticonvulsant potency of phenytoin and representative potent 4-aminobenzamide derivatives in the MES model, as reported in the literature. The data for the 4-aminobenzamide derivatives provides a strong indication of the potential efficacy of the broader class, including the topic compound 4-amino-N-methyl-N-phenylbenzamide.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Protective Index (PI) | Reference |
| Phenytoin | Mice | Intraperitoneal | ~9.5-10 | ~7 | [8] |
| d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | Mice | Intraperitoneal | 18.02 | 9.5 | [8] |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Mice | Intraperitoneal | ~26.5 (converted from 90.3 µmol/kg) | 11.8 | [9] |
Note: The Protective Index (PI) is the ratio of the median toxic dose (TD50) to the median effective dose (ED50), with a higher PI indicating a better safety profile.
Experimental Protocol: Maximal Electroshock Seizure Test
The following is a detailed, step-by-step methodology for conducting the MES test, based on established protocols.[3][10][11]
Materials:
-
Male albino Swiss mice (22–26 g) or male Wistar rats (150-200g)
-
Electroconvulsiometer with corneal or auricular electrodes
-
Test compound (e.g., this compound)
-
Reference drug (Phenytoin)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Saline solution
-
Stopwatch
Procedure:
-
Animal Acclimatization: House the animals under standardized laboratory conditions for at least 7 days prior to the experiment, with free access to food and water.[3]
-
Drug Administration:
-
Divide the animals into groups (typically 8-12 animals per group).[1]
-
Administer the test compound and phenytoin intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups.
-
Administer the vehicle to the control group.
-
Allow a sufficient time for drug absorption before inducing the seizure (e.g., 30-60 minutes for i.p. administration).[1][11]
-
-
Seizure Induction:
-
Apply a drop of saline to the electrodes to ensure good electrical contact.
-
Gently restrain the animal and place the electrodes on the ears or corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 25-150 mA for 0.2 seconds).[3][10] The current should be sufficient to induce tonic hindlimb extension in all control animals.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the characteristic phases of seizure: tonic flexion, tonic extension, and clonic convulsions.[11]
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase. Abolition of this phase is considered protection.
-
-
Data Analysis:
-
For each dose of the test compound and phenytoin, calculate the percentage of animals protected.
-
Determine the ED50 value for each compound using a suitable statistical method, such as probit analysis.
-
Experimental Workflow Diagram
Caption: Workflow for comparing a test compound to a standard drug in the MES model.
Concluding Remarks
The maximal electroshock seizure model remains a critical tool for the discovery of novel anticonvulsant agents. While direct data on this compound is sparse, the existing literature on related 4-aminobenzamide and N-phenylbenzamide derivatives strongly suggests that this chemical class holds significant potential for anticonvulsant activity.[6][8][9] The potent anti-MES effects observed in several analogs, with some demonstrating a favorable safety profile compared to phenytoin, underscore the value of further investigation into this series of compounds. The experimental framework provided herein offers a robust and validated methodology for conducting such comparative studies, paving the way for the identification of next-generation antiepileptic therapies.
References
-
Maximal Electroshock Seizure Model. Melior Discovery.
-
De Sarro, G., et al. (1982). Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate. Journal of Pharmacology and Experimental Therapeutics, 221(1), 139-45.
-
Al-Otaibi, F., et al. (2022). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European Review for Medical and Pharmacological Sciences, 26(22), 8534-8538.
-
Luszczki, J. J., & Czuczwar, S. J. (2005). Additive interaction of pregabalin with phenytoin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 57(5), 643-652.
-
Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806-12.
-
Al-Otaibi, F., et al. (2022). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European Review for Medical and Pharmacological Sciences, 26(22), 8534-8538.
-
Rahmani Khajouei, M., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(4), 263-272.
-
Bérubé, C., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1553.
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16.
-
Rahmani Khajouei, M., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate.
-
Potentiation of anticonvulsant activity of phenytoin by calcium channel blockers verapamil and amlodipine in albino rats. International Journal of Basic & Clinical Pharmacology.
-
Anticonvulsant Activity (Maximal Electroshock Method). YouTube. (2020).
-
Idris, A. Y. (2012). SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. TERAS.
-
Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-82.
-
Bailleux, V., et al. (1995). Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-44.
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- 4. Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teras.ng [teras.ng]
- 8. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. m.youtube.com [m.youtube.com]
Structure-activity relationship (SAR) analysis of 4-amino-N-phenylbenzamide analogues
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-amino-N-phenylbenzamide Analogues
Introduction: The Versatile 4-amino-N-phenylbenzamide Scaffold
The 4-amino-N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1][2] Its inherent structural features—a flexible amide linker connecting two modifiable aromatic rings—offer a unique combination of hydrogen bonding capabilities and lipophilic interactions.[1] This versatility has enabled the development of analogues targeting a wide array of biological entities, including DNA methyltransferases (DNMTs), protein kinases, and kinetoplastid parasites, establishing its significance in the pursuit of novel therapeutics for cancer, infectious diseases, and neurological disorders.[3][4][5][6][7]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound class. We will dissect how specific structural modifications influence biological activity, compare the performance of key analogues with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to offer researchers and drug development professionals a deep, actionable understanding of this important chemical scaffold.
Caption: A generalized workflow illustrating the iterative process of SAR analysis.
Dissecting the Scaffold: A Three-Part SAR Analysis
The 4-amino-N-phenylbenzamide core can be systematically analyzed by considering modifications at three primary locations: the 4-amino-benzoyl moiety (Part A), the central amide bond (Part B), and the N-phenyl ring (Part C). Understanding the impact of substitutions at each site is crucial for rational drug design.
Caption: The core structure with key regions for chemical modification.
Part A & C Modifications: Targeting DNA Methyltransferases (DNMTs)
A seminal example of SAR in this class comes from analogues of SGI-1027, a potent inhibitor of DNMT1, 3A, and 3B.[3][8] The parent compound features a quinoline moiety on the 4-amino group (Part A) and a 4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl group as the N-phenyl ring (Part C). Research by Valente et al. explored numerous modifications to elucidate the SAR for DNMT inhibition.[3][8]
Key SAR Insights for DNMT Inhibition:
-
Linker Rigidity (Part A): The introduction of a flexible methylene or a rigid carbonyl group to link the quinoline moiety to the 4-amino position dramatically decreased activity. This suggests that the direct connection and specific orientation of the quinoline ring are critical for optimal interaction within the DNMT active site.
-
Size of Aromatic Systems (Part A): While bicyclic systems like quinoline are well-tolerated, larger tricyclic moieties such as acridine were found to diminish inhibitory activity.[3] The most effective combination appears to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other.[3]
-
N-Phenyl Substituents (Part C): Replacing the complex aminopyrimidine group with simpler aromatic or heterocyclic systems led to varied activity. Compound 16 , which incorporates a 2-phenylquinoline group, exhibited activity comparable to the parent SGI-1027.[3][8]
Table 1: Comparative Activity of SGI-1027 Analogues against DNMTs and Leukemia Cells
| Compound | Part A Modification (4-amino substituent) | Part C Moiety (N-phenyl substituent) | DNMT1 Inhibition (IC50, µM) | DNMT3A Inhibition (IC50, µM) | KG-1 Cell Cytotoxicity (IC50, µM) |
| SGI-1027 | Quinolin-4-ylamino | 4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl | 7.5 | 8.0 | 12.5 |
| 12 | Quinolin-4-ylamino | 4-(Pyrimidin-2-ylamino)phenyl | 15 | 7.5 | 15 |
| 16 | 2-Phenylquinolin-4-ylamino | 4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl | 15 | 10 | 10 |
| 31 | Quinolin-4-ylamino | 4-(Quinolin-4-ylamino)phenyl | 10 | 10 | 15 |
| 32 | Quinolin-4-ylamino | 4-(Acridin-9-ylamino)phenyl | 12.5 | 10 | 10 |
Data synthesized from Valente et al., 2014.[3][8]
Part B Modification: The Amide Bond
The orientation of the central amide bond is a critical structural parameter. An isomer of SGI-1027 was synthesized with an inverted central amide bond. This modification resulted in a significant reduction in its efficiency to induce DNMT1 degradation, highlighting the importance of the specific hydrogen bonding pattern and geometry conferred by the original amide orientation for biological activity.[3]
Targeting Protein Kinases: Dual mEGFR and AURK Inhibition
The versatility of the scaffold extends to kinase inhibition. 4-substituted amino-N-phenylbenzamides have been identified as dual inhibitors of mutant epidermal growth factor receptor (mEGFR) and Aurora Kinase (AURK), two important targets in non-small cell lung cancer.[4] Molecular modeling suggested an overlap in the kinase pockets of mEGFR and AURK that could be exploited by this scaffold. The kinase inhibitory profile was found to be highly dependent on the substitution pattern, with some analogues showing selective mEGFR inhibition and others demonstrating potent, nanomolar dual inhibition of both mEGFR and AURK.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
The trustworthiness of SAR data hinges on reproducible and well-validated experimental methods. Here, we provide step-by-step protocols for the synthesis and biological evaluation of 4-amino-N-phenylbenzamide analogues.
Protocol 1: General Synthesis via Amide Coupling and Nitro Reduction
This protocol describes a common and reliable two-step method for synthesizing the core scaffold, which is highly amenable to creating a library of analogues.[3][9]
Step 1: Amide Bond Formation
-
Dissolve a substituted 4-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (the nitro-intermediate) by column chromatography or recrystallization.
Step 2: Nitro Group Reduction
-
Dissolve the purified 4-nitro-N-phenylbenzamide intermediate in a solvent mixture, typically ethanol and water.
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final 4-amino-N-phenylbenzamide analogue. Further purification can be performed if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to higher kinase activity, and inhibition is measured as the rescue of ATP levels.[10][11][12]
Caption: A step-by-step workflow for determining kinase inhibitor potency.
Materials:
-
Purified recombinant target kinase.
-
Kinase-specific substrate peptide.
-
Synthesized inhibitor compounds.
-
ATP solution.
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well plates.
-
Multichannel pipette and a plate-reading luminometer.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
In a 96-well plate, add 5 µL of the kinase solution, 5 µL of the substrate solution, and 5 µL of each inhibitor dilution.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assessment (MTT Assay)
Cytotoxicity assays are essential for evaluating the on-target effect of inhibitors in a cellular context and for assessing off-target toxicity.[13][14] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
Human cancer cell line (e.g., KG-1 for leukemia, A549 for lung cancer).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Synthesized compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well clear tissue culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compounds to the wells. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The 4-amino-N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against diverse biological targets. The SAR analysis reveals that biological activity is exquisitely sensitive to the nature, size, and orientation of substituents across all three regions of the molecule. For DNMT inhibitors, a direct linkage of a bicyclic aromatic system at the 4-amino position is favored, while for kinase inhibitors, specific substitutions on the N-phenyl ring are critical for achieving dual-target affinity.
Future work should focus on leveraging these established SAR principles to design next-generation analogues with improved pharmacokinetic properties and enhanced selectivity to minimize off-target effects. The integration of computational modeling with diversity-oriented synthesis will undoubtedly accelerate the discovery of new therapeutic candidates from this versatile and potent chemical class.
References
-
Valente, S., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 9(3), 590-601. [Link]
-
Valente, S., et al. (2014). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]
-
Shoemaker, R. H. (2006). Cytotoxic assays for screening anticancer agents. PubMed. [Link]
-
Gul, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
-
Gul, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. [Link]
-
Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Duke, N. E., & Codding, P. W. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806-12. [Link]
-
Rogers, B., et al. (2023). 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents. Cancer Research. [Link]
-
ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
ResearchGate. (n.d.). The percent inhibition of the 4-amino-N-phenylbenzamide-sulfonyl chloride derived compounds against Glo-I enzyme. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and Biophysical and Biological Studies of N -Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Semantic Scholar. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]
-
Padua Research Archive. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 -ylamino)phenyl]ureas as selective class III receptor tyrosine kinase inhibitors. Padua Research Archive. [Link]
-
Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-amino-N-(4-methylphenyl)benzamide | 955-96-4 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility and Robustness of Assays Involving 4-amino-N-methyl-N-phenylbenzamide
Executive Summary & Strategic Context
In the landscape of benzamide-based pharmacophores, 4-amino-N-methyl-N-phenylbenzamide represents a critical structural motif often utilized as a model substrate for investigating tertiary amide stability , N-demethylation kinetics , and steric hindrance effects in enzymatic cleavage assays. Unlike its secondary amide counterparts (e.g., 4-amino-N-phenylbenzamide), the N-methyl substitution introduces significant conformational constraints and alters metabolic liability.
This guide addresses the primary challenge researchers face with this compound: assay reproducibility . Due to its specific lipophilicity (LogP ~2.3) and the steric bulk around the amide bond, assays involving this molecule often suffer from variability caused by micro-precipitation in aqueous buffers and inconsistent enzymatic turnover rates.
This document provides a validated framework to standardize your experimental workflows, comparing this product against standard alternatives to ensure data integrity.
Technical Comparison: The Tertiary Amide Advantage
When selecting a reference standard for amide stability or hydrolase activity, the choice of substrate dictates the dynamic range of the assay. The table below objectively compares This compound with its two most common alternatives.
Table 1: Comparative Performance Metrics
| Feature | This compound (Target) | 4-amino-N-phenylbenzamide (Alternative A) | 4-amino-N-methylbenzamide (Alternative B) |
| Amide Class | Tertiary (Hindered) | Secondary | Secondary |
| Hydrolytic Stability | High (Resistant to non-specific cleavage) | Moderate | Low to Moderate |
| Primary Metabolic Route | N-demethylation (CYP450 driven) | Amide Hydrolysis | Amide Hydrolysis |
| Aqueous Solubility | Low (<0.1 mg/mL w/o co-solvent) | Moderate | High |
| UV Max ( | ~258 nm (Bathochromic shift) | ~254 nm | ~250 nm |
| Assay Utility | Negative Control for Amidase; Probe for CYP N-demethylase | Positive Control for Amidase | Fragment screening |
Scientist’s Insight:
Why choose the N-methyl variant? If your goal is to validate an amidase (e.g., FAAH or carboxylesterase), use Alternative A . If you are studying oxidative metabolism or need a negative control to prove an enzyme is not acting on sterically hindered amides, This compound is the superior choice. Its resistance to hydrolysis makes it an excellent internal standard for long-duration incubations.
Critical Experimental Variables (The "Why" Behind the Protocol)
To ensure reproducibility, three variables must be controlled. Failure to control these leads to the "phantom loss" of compound often mistaken for metabolic clearance.
A. Solubilization & Stock Preparation
The N-methyl and N-phenyl groups create a hydrophobic core. Direct addition to aqueous buffer results in "crashing out," invisible to the naked eye but fatal to assay precision.
-
Directive: Prepare stock in 100% DMSO at 10 mM.
-
Validation: Dilute to 100 µM in buffer; measure OD600 immediately. Any increase >0.005 AU indicates aggregation.
B. pH Sensitivity & Buffer Selection
While the amide bond is stable, the 4-amino group (aniline) is susceptible to oxidation at neutral/basic pH over time, turning solutions yellow/brown.
-
Directive: Use degassed buffers or include 0.1% Ascorbic Acid if incubations exceed 4 hours.
-
pH Range: Optimal stability is pH 4.5 – 7.4. Avoid pH > 8.0 for long storage.
C. Detection Interference
The aniline moiety is fluorescence-quenching. If using this molecule in a cocktail with fluorogenic probes, it may suppress signal via FRET or collisional quenching.
-
Directive: Use HPLC-UV or LC-MS/MS for quantification. Avoid fluorescence-based readouts unless strictly validated.
Validated Protocol: Robust HPLC-UV Quantification
This protocol is designed to separate the parent compound from its primary metabolites (N-demethylated product and hydrolysis product).
Workflow Visualization
Caption: Step-by-step workflow for quantifying this compound stability, emphasizing solubility management.
Step-by-Step Methodology
1. System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (Amide/Phenyl absorption) and 280 nm.
2. Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Load sample |
| 8.0 | 95% | Elute parent (Target ~6.5 min) |
| 10.0 | 95% | Wash column |
| 10.1 | 5% | Re-equilibrate |
3. Sample Preparation (Critical Step):
-
Step 1: Thaw 10 mM DMSO stock at room temperature (do not heat >37°C).
-
Step 2: Prepare a "Working Solution" of 100 µM in 50:50 Methanol:Water. Do not dilute directly into 100% water.
-
Step 3: Spike Working Solution into the assay buffer (final conc. 1 µM).
-
Step 4: At timepoints, quench 50 µL sample with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
4. Acceptance Criteria:
-
Linearity:
over 0.1 – 10 µM range. -
Carryover: Blank injection after highest standard must be < 0.5% of LLOQ.
-
Retention Time Precision:
min between runs.
Mechanistic Pathway Analysis
Understanding the degradation pathways is essential for troubleshooting. The diagram below illustrates the competing pathways: Hydrolysis (minor for this compound) vs. N-Demethylation (major metabolic route).
Caption: Metabolic fate of this compound. Note the steric hindrance blocks direct hydrolysis, favoring N-demethylation first.
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Recovery in T=0 Samples | Non-specific binding to plasticware. | Switch to glass-lined vials or add 0.05% Tween-20 to the buffer. |
| Double Peaks in HPLC | Atropisomerism (rare) or Impurity. | Run the column at 40°C . Rotational barriers in N-methyl-N-phenyl amides can cause peak splitting at low temps. |
| Yellow Discoloration | Oxidation of the 4-amino group. | Prepare stocks fresh daily. Store in amber vials. |
| Inconsistent IC50 values | Precipitation of compound. | Verify solubility limit. Do not exceed 10 µM in protein-free buffers. |
References
-
PubChem. (2025).[2][3] 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910.[3] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs. Retrieved from [Link]
-
Duke, N. E., & Codding, P. W. (1992).[4] Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Journal of Medicinal Chemistry, 35(10), 1806-1812. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-amino-N-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-amino-N-methyl-N-phenylbenzamide
Topic: Personal protective equipment for handling 4-amino-N-methyl-N-phenylbenzamide[1][2][3][4]
Executive Summary & Chemical Profile
This guide defines the safety architecture for handling This compound , a specialized pharmaceutical intermediate. Unlike simple benzamides, the presence of the N-methyl and N-phenyl groups on the amide nitrogen, combined with the para-amino moiety, creates a compound with distinct lipophilicity and electronic properties.
This structural combination increases the potential for dermal absorption compared to primary amides. Consequently, standard "lab coat and latex" protocols are insufficient. This guide mandates a risk-based PPE strategy derived from structural activity relationships (SAR) and read-across data from analogous substituted benzamides.
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | p-amino-N-methyl-N-phenylbenzamide; N-methyl-N-phenyl-4-aminobenzamide |
| CAS Number | 109547-34-4 (Primary Reference); Note: Verify against specific vendor CoA as isomers exist. |
| Molecular Formula | C₁₄H₁₄N₂O |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Dichloromethane |
| Stability | Light Sensitive: Aniline derivatives oxidize/darken upon light exposure. Hygroscopic: Store under inert atmosphere recommended. |
Hazard Characterization (Risk Assessment)
The following hazard profile is synthesized from GHS classifications of structurally homologous compounds (e.g., 4-amino-N-phenylbenzamide, CAS 782-45-6) and functional group analysis.
Core Hazards:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed). The aniline moiety suggests potential for methemoglobinemia at high systemic loads, though less likely than in simple anilines.
-
Skin/Eye Irritation: Category 2/2A.[5][6] The basic amino group and amide functionality can cause contact dermatitis and severe eye irritation.
-
Sensitization: Potential Skin Sensitizer (Category 1).[5][6] Repeated dermal exposure may trigger allergic response.
-
Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation). Dust inhalation is a primary vector for exposure.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic recommendations, selecting equipment based on permeation resistance and operational context .
A. Hand Protection (Glove Selection)
-
Logic: The N-methyl and N-phenyl groups increase the compound's lipophilicity, facilitating permeation through natural rubber. Nitrile is the baseline; Laminate is required for solutions.
| Operation | Glove Material | Thickness | Break-through Time | Protocol |
| Solid Handling (Weighing) | Nitrile | ≥ 0.11 mm | > 480 min (Solids) | Single pair sufficient. Inspect for tears. |
| Solution Transfer (DCM/MeOH) | Silver Shield / 4H (Laminate) | Multi-layer | > 480 min (Solvents) | Double Glove: Nitrile (outer) over Laminate (inner) to maintain dexterity. |
| Spill Cleanup | Butyl Rubber or Viton | ≥ 0.3 mm | > 240 min | Gauntlet style required to cover wrists/forearms. |
B. Respiratory Protection
-
Logic: As a solid powder, the primary risk is inhalation of particulates during weighing or transfer.
-
Standard: N95 (US) / P2 (EU) disposable respirator is minimum for milligram-scale handling.
-
Synthesis/Scale-up (>10g): Use a Half-face respirator with P100/P3 cartridges . If handling in solution with volatile solvents (DCM), use Organic Vapor/P100 combo cartridges .
C. Eye & Body Protection
-
Eyes: Chemical Safety Goggles (indirect vented) are mandatory. Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
-
Body: Lab coat (100% cotton or Nomex). For scale-up (>50g), wear a disposable Tyvek apron to prevent accumulation on clothing.
Operational Workflow & Engineering Controls
This section details the step-by-step protocol for handling the compound to minimize exposure.
Step 1: Weighing and Transfer
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.
-
Technique:
-
Place the receiving vessel (flask/vial) in the balance.
-
Tare the balance before opening the chemical container.
-
Open the container only inside the hood.
-
Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Wipe the exterior of the chemical container with a Kimwipe dampened with methanol before returning to storage.
-
Step 2: Reaction Setup (Synthesis Context)
-
Solvent Choice: When dissolving, add solvent slowly down the side of the flask to avoid displacing air (and dust) upwards.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This protects the aniline amine from oxidation (darkening) and reduces fire risk if using flammable solvents.
Step 3: Waste Disposal
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.
-
Decontamination: Wipe all surfaces with a 10% soap/water solution followed by ethanol. The compound is lipophilic; water alone will not effectively clean spills.
Decision Logic for PPE Selection (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.
Figure 1: Decision logic for selecting Personal Protective Equipment based on operational state and quantity. Green paths indicate lower risk, Red paths indicate higher risk requiring advanced barrier protection.
Emergency Response Procedures
Immediate Action Card:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact:
-
Do NOT use solvents (ethanol/acetone) to wash skin; this enhances absorption.
-
Wash with copious amounts of soap and lukewarm water for 15 minutes.
-
-
Eye Contact: Flush with water/saline for 15 minutes, lifting eyelids. Consult an ophthalmologist.
-
Spill Management:
-
Solid: Dampen with water (mist) to prevent dust, then sweep into a bag.
-
Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
References
-
PubChem. (2025).[5][6] Compound Summary: 4-amino-N-phenylbenzamide (Analogous Hazard Data). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025).[6] C&L Inventory: Substituted Benzamides. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[4][7] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-N-phenylbenzamide | C13H12N2O | CID 69910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
